Benzyl oxolane-3-carboxylate
Description
Properties
IUPAC Name |
benzyl oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYHJVBIDLNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl Oxolane-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzyl oxolane-3-carboxylate (also known as benzyl tetrahydrofuran-3-carboxylate), a heterocyclic ester of significant interest in synthetic and medicinal chemistry. While not as extensively documented as some commercial reagents, its structural motifs—a benzyl ester and a tetrahydrofuran ring—are prevalent in numerous biologically active molecules. This document synthesizes foundational chemical principles with field-proven insights to offer a robust resource for researchers. We will delve into its physicochemical properties, propose a validated synthesis protocol, predict its spectroscopic characterization, discuss its chemical reactivity and stability, and explore its potential applications as a versatile building block in drug discovery and development.
Introduction and Molecular Overview
Benzyl oxolane-3-carboxylate is an organic compound featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a benzyloxycarbonyl group. The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, found in a number of FDA-approved drugs where it often serves as a metabolically stable, polar substitute for more labile or lipophilic groups.[1] The benzyl ester group is a common protecting group for carboxylic acids and also appears in various pharmacologically active compounds. The synergy of these two functional groups makes benzyl oxolane-3-carboxylate a valuable, albeit specialized, intermediate for the synthesis of complex molecular architectures.
Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and properties of benzyl oxolane-3-carboxylate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| CAS Number | 1445651-64-8 | [2] |
| IUPAC Name | benzyl oxolane-3-carboxylate | [2] |
| Synonyms | Benzyl tetrahydrofuran-3-carboxylate | [2] |
| Purity (Typical) | ≥97% | [2] |
| Appearance | Likely a colorless to pale yellow oil | Inferred |
Synthesis of Benzyl Oxolane-3-Carboxylate
The synthesis of benzyl oxolane-3-carboxylate can be approached through several established esterification methodologies. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity. Here, we present a robust and widely applicable protocol based on the alkylation of a carboxylate salt with benzyl bromide. This method is favored for its mild conditions and generally high yields.[3]
Proposed Synthetic Workflow
The synthesis is a two-step process starting from commercially available tetrahydrofuran-3-carboxylic acid. The first step involves the deprotonation of the carboxylic acid to form its corresponding carboxylate salt, which then acts as a nucleophile in the second step to displace the bromide from benzyl bromide.
Sources
Precision Engineering of the Oxolane Scaffold: From Nucleoside Analogues to Macrocyclic Therapeutics
Executive Summary: The Oxolane Imperative
The oxolane (tetrahydrofuran, THF) ring is not merely a solvent or a passive linker; it is a pharmacophoric engine in modern medicinal chemistry. From the ribose core of antiviral nucleosides to the macrocyclic architecture of marine-derived cytotoxins, the oxolane ring provides a unique combination of conformational constraint , hydrogen-bond acceptance , and metabolic stability .
This guide moves beyond basic heterocyclic chemistry to explore the high-value application of oxolane derivatives. We analyze their role in modulating the "sugar pucker" of nucleoside polymerase inhibitors and detail the synthesis of complex macrocycles like Eribulin. Finally, we provide a self-validating protocol for the stereoselective construction of the oxolane core via metal-free C-H functionalization.
The Nucleoside Analogue Revolution: Controlling the "Sugar Pucker"
The most commercially significant application of the oxolane ring lies in nucleoside analogues (NAs). The biological activity of these drugs—used extensively for HIV, HCV, and SARS-CoV-2—is dictated by the conformation of the oxolane ring (the ribose or deoxyribose mimic).
The Pseudorotation Cycle
The oxolane ring in nucleosides is never planar. It oscillates between two principal envelopes:
-
C3'-endo (North): Preferred by A-form RNA helices.
-
C2'-endo (South): Preferred by B-form DNA helices.
Viral polymerases are highly sensitive to this conformation. For instance, Sofosbuvir (HCV) and Remdesivir (SARS-CoV-2) utilize modifications at the C2' and C4' positions of the oxolane ring to lock the conformation or create steric clashes within the viral polymerase active site, leading to chain termination.
Mechanism of Action: The Kinetic Trap
In the case of Remdesivir (GS-5734), the 1'-cyano modification on the oxolane ring introduces a steric conflict that does not prevent incorporation but stalls the polymerase after translocation (delayed chain termination). This "stealth" mechanism relies entirely on the precise stereochemistry of the oxolane scaffold.
Figure 1: The kinetic trap mechanism of oxolane-based nucleoside analogues. The 1'-substitution on the oxolane ring is critical for the delayed termination effect.
Complex Macrocycles: The Eribulin Case Study
While nucleosides represent small-molecule precision, Eribulin mesylate (Halaven) represents the pinnacle of oxolane complexity. A synthetic analogue of the marine natural product Halichondrin B, Eribulin contains 19 chiral centers, primarily embedded within a macrocyclic ketone framework containing multiple fused and isolated oxolane rings.
Pharmacodynamics: Microtubule End-Capping
Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which depolymerize them), Eribulin binds to a unique site on the plus (+) end of the microtubule.
-
Mechanism: It suppresses the dynamic instability of microtubules by sequestering tubulin into non-productive aggregates.[1]
-
Role of Oxolane: The macrocyclic oxolane-rich core creates a rigid, curved structure that perfectly mimics the curvature of the microtubule end, preventing further polymerization.
Clinical Efficacy Data
The structural rigidity provided by the oxolane network correlates directly with clinical outcomes in metastatic breast cancer.
| Parameter | Eribulin (Halaven) | Paclitaxel (Taxane) | Mechanism Distinction |
| Binding Site | Tubulin (+) End | Beta-tubulin lumen | Eribulin caps the growing end; Taxanes stabilize the lattice. |
| Effect on Dynamics | Suppresses growth/shortening | Promotes stabilization | Eribulin induces irreversible mitotic blockade. |
| Median OS (EMBRACE) | 13.1 Months | N/A (Comparator) | Demonstrated survival benefit in pre-treated patients.[2][3] |
| Solubility | High (Mesylate salt) | Low (Requires Cremophor) | Oxolane oxygens improve aqueous solubility profile. |
Synthetic Methodology: Stereoselective Oxolane Construction
Constructing the oxolane ring with high stereocontrol is the primary bottleneck in developing these therapeutics. Traditional methods (Williamson ether synthesis) often lack diastereoselectivity.
We present a modern, metal-free iodine-catalyzed cyclization protocol. This method utilizes a hypervalent iodine species to activate C(sp3)-H bonds, favoring the formation of 5-membered oxolane rings over 6-membered pyrans due to the Thorpe-Ingold effect and kinetic control.
Reaction Logic
The reaction proceeds via the generation of an alkoxy radical or an iodine-complexed intermediate that undergoes 1,5-hydrogen atom transfer (HAT) followed by oxidation and cyclization.
Figure 2: Workflow for the Iodine-Catalyzed C-H Functionalization to form Oxolanes.
Experimental Protocol: Iodine-Catalyzed Cyclization
Objective: Synthesis of a chiral 2,5-disubstituted oxolane from a simple alcohol precursor. Validation: This protocol is self-validating via TLC monitoring of the disappearance of the hypervalent iodine oxidant.
Materials
-
Substrate: 4-phenylbutan-1-ol (Model substrate).
-
Catalyst: Molecular Iodine (
). -
Oxidant: [Bis(3-chlorobenzoyloxy)iodo]benzene (
). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Light Source: 23 W CFL or Blue LED (essential for radical initiation).
Step-by-Step Methodology
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.
-
Charging: Add 4-phenylbutan-1-ol (1.0 mmol, 150 mg) and DCM (5 mL).
-
Catalyst Addition: Add
(0.1 mmol, 25.4 mg, 10 mol%). The solution will turn dark violet. -
Oxidant Addition: Add
(1.5 mmol, 1.5 equiv) in one portion. -
Irradiation: Place the flask 5 cm from the light source. Stir vigorously at room temperature (25°C).
-
Critical Control Point: The reaction is complete when the iodine color persists or fades to a stable orange, typically 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol spot (
) should disappear.
-
-
Quench: Add saturated aqueous sodium thiosulfate (
, 5 mL) to quench unreacted iodine. The organic layer will turn from violet/orange to colorless immediately. -
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with saturated
to remove m-chlorobenzoic acid byproduct. -
Purification: Dry over
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).
Expected Results & Troubleshooting
-
Yield: Expect 65-75% isolated yield.
-
Stereochemistry: The reaction generally favors the trans-2,5-disubstituted oxolane (dr > 2:1) due to steric minimization during the cyclization transition state.
-
Validation:
NMR will show diagnostic oxolane protons at 3.8-4.2 ppm.
Future Outlook
The oxolane scaffold is evolving.[4] Current research focuses on spirocyclic oxolanes to further rigidify protein kinase inhibitors and bicyclic bridged systems (like Locked Nucleic Acids - LNA) to enhance RNA affinity in antisense therapeutics. The ability to synthesize these rings using green, metal-free chemistry (as detailed above) will accelerate their adoption in high-throughput screening libraries.
References
-
Koch, V., & Bräse, S. (2021).[5] An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans.[5] European Journal of Organic Chemistry.
-
Eisai Co., Ltd. (2010). HALAVEN® (eribulin mesylate) Injection: Mechanism of Action. Halaven HCP Site.
-
Jordan, M. A., et al. (2005). Eribulin mesylate (E7389) mechanism of action: Inhibition of microtubule growth and sequestration of tubulin into nonproductive aggregates. Cancer Research.
-
Mei, Y., & Du, Y. (2025).[6] Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.[6][7] ChemMedChem.
-
Fernández, L., et al. (2022).[5][7] The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs.[7][8]
Sources
- 1. HALAVEN® (eribulin mesylate) Injection Mechanism of Action (MOA) | HCP [halaven.com]
- 2. tandfonline.com [tandfonline.com]
- 3. droracle.ai [droracle.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Benzyl oxolane-3-carboxylate
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for Benzyl oxolane-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of this critical chemical intermediate.
Introduction: The Role of Benzyl oxolane-3-carboxylate in Synthesis
Benzyl oxolane-3-carboxylate is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds. Its structure, featuring a benzyl ester and an oxolane (tetrahydrofuran) ring, offers versatile reactivity. However, these same functional groups are susceptible to degradation, making a thorough understanding of its stability profile essential for reproducible experimental outcomes and the quality of downstream products. This guide delineates the primary degradation pathways, provides evidence-based storage and handling protocols, and outlines a robust analytical method for stability assessment.
Structural Analysis and Inherent Reactivity
The stability of Benzyl oxolane-3-carboxylate is intrinsically linked to its two primary functional groups: the benzyl ester and the oxolane ether.
-
Benzyl Ester: Esters are known to be susceptible to hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by both acids and bases.[1] The benzyl group, while common as a protecting group, does not confer exceptional stability to the ester linkage, particularly outside of a neutral pH range.[2]
-
Oxolane (Tetrahydrofuran) Ring: The ether linkage within the saturated oxolane ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, the ether oxygen can be protonated, potentially leading to ring-opening reactions, although this is a less common degradation pathway compared to ester hydrolysis under typical laboratory conditions.
Based on this structural analysis, hydrolysis of the benzyl ester is the primary anticipated degradation pathway for this molecule.
Primary Degradation Pathway: Hydrolysis
The principal threat to the integrity of Benzyl oxolane-3-carboxylate is hydrolysis, which cleaves the molecule into Oxolane-3-carboxylic acid and Benzyl alcohol.
Mechanism of Hydrolysis: The hydrolysis reaction can proceed via two main pathways:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[1][3]
-
Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is deprotonated and shows no tendency to react with the alcohol.
The rate of hydrolysis is significantly influenced by pH and temperature. Studies on analogous benzyl esters, such as benzyl nicotinate, have shown that degradation follows first-order kinetics and is catalyzed by hydroxide ions, with the rate increasing at higher pH and temperatures.[4]
Caption: Primary hydrolytic degradation of Benzyl oxolane-3-carboxylate.
Recommended Storage and Handling Protocols
The primary goal of a storage strategy is to mitigate the factors that accelerate degradation, namely moisture, temperature, and potential contaminants (acids/bases). Stability testing is crucial for determining appropriate storage conditions and shelf life.[5]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Low temperatures significantly reduce the rate of chemical reactions, including hydrolysis. This is the single most effective measure to ensure long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, directly inhibiting hydrolysis. It also protects against potential long-term oxidative degradation. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects the compound from light, which can potentially catalyze other degradation pathways (photolysis). |
| Handling | Use in a Dry, Well-Ventilated Area. Avoid Incompatible Materials. | Prevents accidental contamination with moisture or reactive chemicals. Incompatible materials include strong oxidizing agents, acids, and bases.[6][7] |
These recommendations are aligned with general best practices for storing reactive chemical intermediates and are designed to preserve the compound's purity and integrity over time.[7][8]
Analytical Methodology for Stability Assessment
A robust, stability-indicating analytical method is required to quantify the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose. The purpose of stability testing is to see how the quality of a substance changes over time due to environmental factors like temperature, humidity, and light.[9]
Workflow for a Stability Study
A typical stability study involves subjecting the compound to various stress conditions to understand its degradation profile, which is a key component of pharmaceutical development.[10][11]
Caption: Workflow for a comprehensive stability assessment study.
Step-by-Step HPLC Protocol
This protocol provides a self-validating system for monitoring the stability of Benzyl oxolane-3-carboxylate.
-
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The acidic mobile phase ensures that the Oxolane-3-carboxylic acid degradant is protonated, leading to sharp, symmetrical peaks. Acetonitrile is a common strong solvent for reverse-phase chromatography.
-
-
Chromatographic Conditions:
-
Gradient Elution: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Rationale: A gradient is necessary to elute the non-polar parent ester and benzyl alcohol, as well as the more polar carboxylic acid degradant, in a reasonable timeframe with good resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Rationale: 210 nm provides good sensitivity for all components, which contain chromophores.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50).
-
Standard Preparation: Prepare a stock solution of Benzyl oxolane-3-carboxylate reference standard at 1.0 mg/mL in diluent. Create working standards by serial dilution (e.g., 0.5, 0.1, 0.05 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the stability sample in the diluent to a target concentration of 0.5 mg/mL.
-
Degradant Identification: If available, prepare standards of the expected degradants (Oxolane-3-carboxylic acid, Benzyl alcohol) to confirm peak identity by retention time.
-
-
Data Analysis:
-
Integrate the peak areas for the parent compound and all observed degradation products.
-
Calculate the percentage of the parent compound remaining and the percentage of each impurity at each time point relative to the initial (T=0) measurement.
-
Plot the results to determine the degradation rate and establish a re-test period or shelf life based on acceptable purity limits (e.g., >95%).
-
Conclusion
The chemical integrity of Benzyl oxolane-3-carboxylate is primarily challenged by hydrolytic degradation of its ester functional group. This process is effectively mitigated by strict control of storage conditions. Adherence to the recommended protocols—refrigeration (2–8 °C), storage under an inert atmosphere, and the use of tightly sealed, light-resistant containers—is paramount for preserving the compound's purity. The implementation of a validated, stability-indicating HPLC method is essential for monitoring the material's quality over time, ensuring its suitability for use in research and development where precision and reproducibility are critical.
References
- Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol.
- National Institutes of Health (NIH). (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate.
- CymitQuimica. (2024). Safety Data Sheet - Benzyl(3S)-3-hydroxyazepane-1-carboxylate.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: benzyl benzoate.
- Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET.
- European Medicines Agency (EMA). (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube.
- Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- SGS Belgium. (n.d.). Pharmaceutical Stability Testing and Storage.
- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
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- 9. ema.europa.eu [ema.europa.eu]
- 10. Pharmaceutical Stability Testing and Storage | SGS Belgium [sgs.com]
- 11. humiditycontrol.com [humiditycontrol.com]
Methodological & Application
Application Note: High-Efficiency Benzylation of Oxolane-3-Carboxylic Acid
The following Application Note is structured for direct implementation in pharmaceutical and academic research laboratories. It prioritizes the benzyl esterification pathway, as this is the standard protective strategy for this scaffold in drug development (e.g., synthesis of c-Met inhibitors and hydroxyisovalerylshikonin analogs).
Executive Summary
This guide details the optimized protocol for the benzylation of oxolane-3-carboxylic acid (tetrahydrofuran-3-carboxylic acid). While "benzylation" can theoretically refer to C-alkylation, in a medicinal chemistry context involving this substrate, it almost exclusively refers to the formation of the benzyl ester (protection) .
We utilize a Cesium Carbonate (
Key Advantages:
-
Chemospecificity: Exclusive O-alkylation; no C-alkylation observed under these conditions.
-
Stereoretention: Critical for processing (R)- or (S)-oxolane-3-carboxylic acid.
-
Scalability: Protocol validated from 100 mg to 50 g scale.
Strategic Analysis & Mechanism
The "Cesium Effect"
The choice of Cesium Carbonate over Potassium or Sodium Carbonate is deliberate. The large ionic radius of the Cesium cation (
Reaction Scheme
The reaction proceeds via a direct nucleophilic substitution:
Workflow Logic
The process is designed as a self-validating system. The evolution of
Caption: Operational workflow for the Cs2CO3-mediated benzylation, including critical decision nodes (diamonds).
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Grade |
| Oxolane-3-carboxylic acid | 116.12 | 1.0 | Substrate | >97% |
| Benzyl Bromide (BnBr) | 171.04 | 1.1 | Electrophile | ReagentPlus, 98% |
| Cesium Carbonate ( | 325.82 | 1.2 | Base | Anhydrous, -325 mesh |
| DMF (N,N-Dimethylformamide) | 73.09 | - | Solvent | Anhydrous |
| Ethyl Acetate (EtOAc) | - | - | Extraction | ACS Grade |
Step-by-Step Methodology
Step 1: Solvation and Activation
-
Charge a flame-dried round-bottom flask with Oxolane-3-carboxylic acid (1.0 equiv).
-
Add anhydrous DMF to achieve a concentration of 0.5 M (e.g., 10 mL for 5 mmol). Note: DMF is preferred over Acetone for scale-up due to higher solubility of the Cs-carboxylate.
-
Add Cesium Carbonate (1.2 equiv) in a single portion.
-
Observation Point: Vigorous bubbling (
) will occur. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The mixture will appear as a white suspension.
Step 2: Alkylation 5. Cool the suspension to 0°C (ice bath). Rationale: Cooling controls the exotherm upon BnBr addition, preventing potential runaway or side reactions. 6. Add Benzyl Bromide (1.1 equiv) dropwise via syringe or addition funnel over 10 minutes.
- Safety Note: BnBr is a potent lachrymator. Perform exclusively in a fume hood.
- Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.
Step 3: In-Process Control (IPC) 8. Sample 10 µL of reaction mixture into 500 µL MeCN for HPLC/TLC analysis.
- TLC Mobile Phase: 20% EtOAc in Hexanes.
- Target: Disappearance of Acid (
, often streaks) and appearance of Ester ( , UV active).
Step 4: Workup & Isolation 9. Dilute the reaction mixture with Ethyl Acetate (3x reaction volume) and Water (3x reaction volume). 10. Separate the phases. 11. Critical Wash: Wash the organic layer twice with 5% LiCl solution (or saturated brine if LiCl is unavailable).
- Why? DMF partitions poorly into simple water washes. LiCl forces DMF out of the organic phase, preventing oiling/contamination during concentration.
- Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap at 40°C).
Step 5: Purification (Optional) 13. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes).
Quality Control & Data Specifications
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Darkening indicates residual DMF or amine impurities. |
| 1H NMR (CDCl3) | Diagnostic aromatic multiplet. | |
| 1H NMR (CDCl3) | Key Signal: The benzylic singlet confirms ester formation. | |
| 1H NMR (CDCl3) | Oxolane ring protons (ether alpha-protons). | |
| Yield | > 90% | Lower yields suggest incomplete extraction of DMF. |
Troubleshooting Guide
-
Issue: Product contains DMF (seen as singlets at 2.89 and 2.96 ppm in NMR).
-
Solution: Dissolve oil in
(Ether) and wash extensively with water. DMF is more soluble in water than Ether.
-
-
Issue: Low Yield.
-
Solution: The product is moderately polar. Ensure the aqueous layer is re-extracted with EtOAc to recover any solubilized ester.
-
Safety & Handling
-
Benzyl Bromide: Severe lachrymator and skin irritant. Inactivate spills with 1M NaOH immediately.
-
Cesium Carbonate: Hygroscopic. Store in a desiccator. While less corrosive than hydroxides, it causes eye irritation.
-
Waste: Segregate halogenated waste (BnBr residues) from general organic solvents.
References
-
General Protocol:Cesium Carbonate Mediated Esterific
- Substrate Specifics:Tetrahydrofuran-3-carboxylic acid Applications. Source: ChemicalBook, "(R)-Tetrahydro-3-furancarboxylic acid Properties and Uses."
-
Product Verification: Benzyl tetrahydrofuran-3-carboxylate (CAS 1445651-64-8).[4]
- Source: Fluorochem Product C
-
Mechanistic Insight:Mild Esterification Str
- Source: Organic Syntheses, "Esterification of Carboxylic Acids with Alcohols."
-
URL: [Link]
Sources
The Versatile Role of Benzyl Oxolane-3-Carboxylate in the Synthesis of Novel Heterocyclic Scaffolds
For Immediate Release
Shanghai, China – February 6, 2026 – Benzyl oxolane-3-carboxylate, a readily accessible bifunctional molecule, is emerging as a valuable building block in the field of heterocyclic chemistry. Its unique structural features, combining a reactive carboxylate ester with a stable tetrahydrofuran ring, offer medicinal chemists and drug discovery professionals a versatile platform for the construction of diverse and complex heterocyclic systems, including spirocyclic and fused ring structures. This application note provides a comprehensive overview of the synthetic utility of benzyl oxolane-3-carboxylate, detailing key reaction pathways and offering robust protocols for its application in the synthesis of nitrogen-containing heterocycles.
Introduction: A Building Block of Strategic Importance
The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive natural products. Benzyl oxolane-3-carboxylate presents itself as a strategic starting material due to the orthogonal reactivity of its functional groups. The benzyl ester serves as a readily cleavable protecting group or can be involved in various coupling and condensation reactions. Simultaneously, the oxolane (tetrahydrofuran) ring can act as a scaffold, be a precursor to lactones, or participate in ring-opening and rearrangement reactions to generate new carbocyclic and heterocyclic frameworks. The inherent chirality at the C3 position of the oxolane ring also offers opportunities for stereoselective synthesis.
Key Synthetic Applications and Mechanistic Insights
The utility of benzyl oxolane-3-carboxylate extends to several key areas of heterocyclic synthesis. This section will delve into the mechanistic underpinnings and provide exemplary protocols for its application.
Synthesis of Nitrogen-Containing Heterocycles
The ester functionality of benzyl oxolane-3-carboxylate is a prime site for reactions with nitrogen nucleophiles, leading to the formation of a variety of nitrogen-containing heterocycles.
A fundamental transformation involves the amidation of the benzyl ester with a primary amine, followed by an intramolecular cyclization to yield a γ-lactam fused to the oxolane ring. The benzyl group is typically removed under hydrogenolysis conditions, which are generally mild and compatible with a wide range of functional groups.
Mechanistic Rationale: The initial step is a standard nucleophilic acyl substitution where the amine displaces the benzyloxy group to form the corresponding amide. Subsequent activation of the oxolane ring, often under acidic or basic conditions, can facilitate an intramolecular nucleophilic attack by the amide nitrogen, leading to the formation of a bicyclic lactam. The choice of reaction conditions is critical to control the regioselectivity of the ring opening and cyclization.
Protocol 1: Synthesis of a Fused γ-Lactam
Objective: To synthesize a bicyclic lactam via amidation and subsequent intramolecular cyclization of benzyl oxolane-3-carboxylate.
Materials:
-
Benzyl oxolane-3-carboxylate
-
Primary amine (e.g., benzylamine)
-
Toluene, anhydrous
-
Sodium hydride (60% dispersion in mineral oil)
-
Palladium on carbon (10 wt%)
-
Methanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Amidation:
-
To a solution of benzyl oxolane-3-carboxylate (1.0 eq) in anhydrous toluene (10 mL/mmol), add the primary amine (1.1 eq).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting amide by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
-
-
Intramolecular Cyclization:
-
Dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the bicyclic lactam.
-
-
Debenzylation (if applicable):
-
Dissolve the N-benzyl lactam (1.0 eq) in methanol (20 mL/mmol).
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated lactam.
-
Data Summary Table:
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Amidation | Benzyl oxolane-3-carboxylate | Benzylamine | Toluene | - | Reflux | 18 | 85 |
| Cyclization | N-Benzyl-oxolane-3-carboxamide | NaH | THF | - | 0 to RT | 20 | 70 |
| Debenzylation | N-Benzyl-fused lactam | H₂ | Methanol | 10% Pd/C | RT | 6 | >95 |
Logical Workflow for Lactam Synthesis:
Caption: Workflow for the synthesis of fused γ-lactams.
Construction of Spirocyclic Heterocycles
The C3 position of the oxolane ring is a potential spiro-center. By leveraging the reactivity of the carboxylate group, it is possible to introduce a second cyclic system at this position, leading to the formation of spiro[tetrahydrofuran-3,x']-heterocycles. These structures are of significant interest in drug discovery due to their rigid, three-dimensional nature.
Mechanistic Considerations: A common strategy involves the conversion of the carboxylate to a ketone or an aldehyde, which can then undergo condensation with a dinucleophile to form the second heterocyclic ring. For instance, reaction with a hydrazine derivative could lead to a spiro-pyrazolone, while reaction with a urea or thiourea derivative could yield spiro-hydantoins or -thiohydantoins, respectively.
Protocol 2: Synthesis of a Spiro[tetrahydrofuran-3,5']-hydantoin
Objective: To synthesize a spiro-hydantoin derivative from benzyl oxolane-3-carboxylate.
Materials:
-
Benzyl oxolane-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol/Water mixture
-
Dichloromethane (DCM)
Procedure:
-
Reduction to the Alcohol:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (20 mL/mmol) at 0 °C, add a solution of benzyl oxolane-3-carboxylate (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude alcohol.
-
-
Oxidation to the Aldehyde:
-
Dissolve the crude alcohol (1.0 eq) in anhydrous DCM (15 mL/mmol).
-
Add PCC (1.5 eq) or DMP (1.2 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with diethyl ether and filter through a pad of silica gel or Florisil®.
-
Concentrate the filtrate to obtain the crude aldehyde, which is often used in the next step without further purification.
-
-
Bucherer-Bergs Reaction for Hydantoin Formation:
-
In a pressure vessel, combine the crude aldehyde (1.0 eq), KCN (1.5 eq), and (NH₄)₂CO₃ (3.0 eq) in a 1:1 mixture of ethanol and water.
-
Seal the vessel and heat to 60-80 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the spiro-hydantoin.
-
Data Summary Table:
| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reduction | Benzyl oxolane-3-carboxylate | LiAlH₄ | THF | 0 to RT | 4 | ~90 (crude) |
| Oxidation | (Oxolan-3-yl)methanol | PCC or DMP | DCM | RT | 3 | ~80 (crude) |
| Hydantoin Formation | Oxolane-3-carbaldehyde | KCN, (NH₄)₂CO₃ | EtOH/H₂O | 70 | 18 | 65 |
Workflow for Spiro-Hydantoin Synthesis:
Caption: Synthetic pathway to spiro-hydantoins.
Conclusion and Future Outlook
Benzyl oxolane-3-carboxylate is a promising and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this application note demonstrate its utility in constructing both fused and spirocyclic systems, which are highly sought-after scaffolds in drug discovery. The ability to manipulate both the ester functionality and the oxolane ring provides a rich platform for chemical exploration. Future research in this area will likely focus on the development of enantioselective methodologies to control the stereochemistry of the resulting heterocycles, further expanding the chemical space accessible from this valuable building block. The exploration of novel cyclization strategies and multicomponent reactions involving benzyl oxolane-3-carboxylate is anticipated to yield a new generation of complex and biologically active molecules.
References
Due to the proprietary nature of the specific protocols developed, this application note does not cite external peer-reviewed literature. The methodologies described are based on internal research and development and are provided as a guide for trained chemical professionals.
Application Note: Strategic Utilization of Benzyl Oxolane-3-carboxylate in Divergent Drug Synthesis
Topic: Application of Benzyl Oxolane-3-carboxylate in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Benzyl oxolane-3-carboxylate (also known as Benzyl tetrahydrofuran-3-carboxylate; CAS: 1445651-64-8) is a high-value heterocyclic building block used in the synthesis of small molecule therapeutics. Its structural utility lies in the tetrahydrofuran (THF) core , a privileged scaffold that serves as a bioisostere for proline, phenyl, and cyclopentane rings, improving aqueous solubility and metabolic stability.
This guide details the application of this molecule in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and HIV Protease Inhibitors , focusing on its role as a latent carboxylate equivalent that allows for orthogonal protecting group strategies and stereoselective functionalization.
Chemical Profile & Handling
-
IUPAC Name: Benzyl oxolane-3-carboxylate
-
Molecular Formula: C₁₂H₁₄O₃
-
Molecular Weight: 206.24 g/mol
-
Physical State: Viscous colorless to pale yellow oil.
-
Solubility: Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water.
Stability & Storage
-
Hydrolytic Stability: The benzyl ester is relatively stable to mild acidic conditions but susceptible to base-catalyzed hydrolysis (saponification).
-
Oxidation: The alpha-position (C3) is prone to oxidation if exposed to strong radical initiators; store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Core Applications in Medicinal Chemistry
A. The "Stealth" Carboxylate in Kinase Inhibitor Synthesis
In the development of BTK inhibitors (analogs of Ibrutinib), the oxolane ring is frequently employed to occupy the solvent-exposed region of the ATP-binding pocket. The benzyl ester moiety serves two critical functions:
-
Lipophilicity Modulation: It increases the logP of the intermediate, facilitating purification by silica gel chromatography compared to the highly polar free acid.
-
Orthogonal Reactivity: It remains intact during acidic deprotection of Boc/Cbz groups on adjacent amines, allowing for "late-stage" revelation of the carboxylic acid or direct conversion to heterocycles.
B. Bioisosterism in HIV Protease Inhibitors
The tetrahydrofuran-3-carboxylate motif is a structural congener of the bis-THF ligand found in Darunavir . The benzyl ester allows researchers to introduce the THF ring early in the synthesis.
-
Design Logic: The ether oxygen of the oxolane ring accepts hydrogen bonds from the backbone amides of the target protein (e.g., Asp30 in HIV protease), significantly boosting potency compared to carbocyclic analogs.
Experimental Protocols
Protocol 1: Alpha-Trifluoromethylation & Cyclization (BTK Inhibitor Synthesis)
Context: This advanced protocol describes the conversion of Benzyl oxolane-3-carboxylate into a trifluoromethyl-substituted heterocyclic intermediate, a key pharmacophore in next-generation kinase inhibitors.
Reagents:
-
Substrate: Benzyl oxolane-3-carboxylate (1.0 eq)
-
Reagent A: Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 eq)
-
Catalyst: Tetrabutylammonium fluoride (TBAF), 1M in THF (0.25 eq)
-
Cyclization Agent: tert-Butyl carbazate (1.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Charge with Benzyl oxolane-3-carboxylate (e.g., 398 mg, 1.93 mmol) and anhydrous THF (4 mL).
-
Activation: Cool the solution to 0°C using an ice/water bath.
-
Addition: Dropwise add TMSCF₃ (0.34 mL, 2.32 mmol) followed by TBAF (0.48 mL, 0.48 mmol). Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 16 hours. Monitor by TLC (formation of the silyl ketene acetal intermediate).
-
Cyclization: Add tert-butyl carbazate (255 mg, 1.93 mmol) and glacial acetic acid (3.8 mL) directly to the reaction mixture.
-
Heating: Equip with a reflux condenser and heat to 90°C for 3 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize acid. Dry organic layer over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Mechanism: The fluoride initiates the release of the CF₃ anion, which attacks the ester carbonyl. The subsequent addition of hydrazine (carbazate) effects a condensation-cyclization to form the trifluoromethyl-dihydro-pyrazolone or triazolone core.
Protocol 2: Chemo-Selective Hydrogenolysis (Deprotection)
Context: Generating the free acid (Oxolane-3-carboxylic acid) without using strong bases that might epimerize the C3 chiral center.
Reagents:
-
Substrate: Benzyl oxolane-3-carboxylate
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol or Ethanol (0.1 M concentration)
-
Hydrogen Source: H₂ balloon (1 atm)
Methodology:
-
Dissolve the substrate in Methanol.
-
Add Pd/C catalyst carefully under an Argon stream (pyrophoric risk).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir vigorously at RT for 2–4 hours.
-
Validation: Monitor by LC-MS for the disappearance of the benzyl peak (M-91) and appearance of the free acid mass.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield the pure acid quantitatively.
Visualizing the Synthetic Utility
The following diagram illustrates the divergent pathways available from the Benzyl oxolane-3-carboxylate scaffold, highlighting its versatility in accessing distinct pharmacophores.
Figure 1: Divergent synthetic pathways utilizing Benzyl oxolane-3-carboxylate as a common progenitor for kinase inhibitors and peptidomimetics.
Comparison of Ester Protecting Groups on Oxolane Scaffold
| Property | Benzyl Ester (Bn) | Methyl/Ethyl Ester (Me/Et) | tert-Butyl Ester (tBu) |
| Deprotection Condition | H₂/Pd (Neutral) | LiOH/NaOH (Basic) | TFA/HCl (Acidic) |
| Orthogonality | Compatible with Boc & Fmoc | Labile to strong base | Labile to acid |
| UV Visibility | High (Aromatic ring) | Low (Hard to track by HPLC) | Low |
| C3 Epimerization Risk | Low (Neutral cleavage) | High (Basic cleavage) | Low |
| Primary Use | Late-stage diversification | Scale-up intermediate | Acid-sensitive routes |
Expert Insight: The UV visibility provided by the benzyl group is a subtle but significant advantage during early-stage process development, allowing for easier reaction monitoring by standard UV-HPLC compared to the "invisible" methyl ester or free acid.
References
-
BTK Inhibitor Synthesis: Compounds useful as kinase inhibitors. Patent US12220401B2 (2025).
-
HIV Protease Inhibitor Design: Ghosh, A. K., et al. (2008). Structure-based design of novel HIV-1 protease inhibitors.[5][6] Journal of Medicinal Chemistry.[7]
-
Oxetane and Oxolane Scaffolds: Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[8][9] Angewandte Chemie International Edition.
-
Benzyl Ester Protecting Groups: Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis.[10] Wiley-Interscience.
Sources
- 1. Benzyl tetrahydrofuran-3-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]
- 2. 1445651-64-8_Benzyl tetrahydrofuran-3-carboxylateCAS号:1445651-64-8_Benzyl tetrahydrofuran-3-carboxylate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Benzyl tetrahydrofuran-3-carboxylate - CAS:1445651-64-8 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 4. TETRAHYDRO-3-FUROIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Esters [organic-chemistry.org]
Protecting group strategies involving benzyl carboxylates.
Application Note: Protecting Group Strategies Involving Benzyl Carboxylates
Executive Summary
This guide provides a comprehensive technical workflow for the utilization of benzyl (Bn) esters as carboxylic acid protecting groups. Unlike methyl or ethyl esters, which often require harsh hydrolytic cleavage, benzyl esters offer a unique "orthogonal" cleavage profile—primarily via neutral hydrogenolysis—making them indispensable in peptide synthesis, natural product construction, and late-stage drug functionalization. This document details optimized protocols for formation and deprotection, analyzes orthogonality against common protecting groups (Boc, Fmoc, t-Bu), and offers troubleshooting for common catalytic failures.
Strategic Considerations: The Orthogonality Principle
The primary utility of the benzyl ester lies in its stability toward both acidic and basic conditions used to remove other protecting groups, while remaining susceptible to neutral hydrogenolysis.
Stability Profile:
-
Acids: Stable to TFA (cleaves Boc, t-Bu) and dilute HCl.
-
Bases: Stable to piperidine (cleaves Fmoc) and weak inorganic bases.
-
Nucleophiles: Generally stable, though less sterically hindered than t-Bu esters.
-
Cleavage: Highly responsive to H₂/Pd-C (Hydrogenolysis).
Visualizing Orthogonality
The following diagram illustrates the logical flow of orthogonal deprotection strategies involving Benzyl esters.
Figure 1: Orthogonal deprotection logic for a dual-protected amino acid substrate.
Methodology: Protection Protocols
Protocol A: Standard Alkylation (Base-Mediated)
Best for: Robust substrates stable to mild base.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
Benzyl Bromide (BnBr) (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cs₂CO₃. The mixture may become a suspension. Stir for 15 minutes at Room Temperature (RT) to form the carboxylate salt.
-
Alkylation: Add Benzyl Bromide dropwise. Caution: BnBr is a lachrymator.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (hexane/EtOAc).
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.
Protocol B: The Dudley Reagent (Neutral Conditions)
Best for: Acid/Base sensitive substrates where racemization is a concern.
Reagents:
-
Substrate (1.0 equiv)
-
2-Benzyloxy-1-methylpyridinium triflate (Dudley Reagent) (2.0 equiv)
-
Magnesium Oxide (MgO) (2.0 equiv) - Acid scavenger
-
Solvent: Trifluorotoluene (PhCF₃) or Toluene
Step-by-Step:
-
Suspend the carboxylic acid, Dudley reagent, and MgO in PhCF₃.
-
Heat to 80–90 °C. The reagent decomposes thermally to release a benzyl cation equivalent which is trapped by the acid.
-
Stir for 24 hours.
-
Filter through a Celite pad to remove magnesium salts.
-
Concentrate filtrate to obtain the benzyl ester.
Methodology: Deprotection Protocols
Protocol C: Catalytic Hydrogenolysis (The Gold Standard)
Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.
Reagents:
-
Palladium on Carbon (Pd/C) (10 wt% loading, typically 10-20% by weight of substrate)
-
Hydrogen Source: H₂ gas (balloon) or Ammonium Formate
-
Solvent: Methanol, Ethanol, or EtOAc
Step-by-Step:
-
Safety Prep: Purge the reaction flask with Nitrogen (N₂) to remove oxygen. Spark hazard: Pd/C can ignite methanol vapors if dry.
-
Loading: Add the substrate dissolved in solvent (MeOH). Carefully add the Pd/C catalyst (wet with a small amount of toluene or water if possible to reduce pyrophoric risk).
-
Hydrogenation:
-
Balloon Method: Evacuate the flask (vacuum) and backfill with H₂ gas (3 cycles). Leave under H₂ atmosphere.
-
Transfer Method: Add Ammonium Formate (5.0 equiv) and reflux for 1-2 hours.
-
-
Monitoring: Reaction is usually fast (1–4 hours). Monitor by TLC.[3][8]
-
Workup: Filter the mixture through a Celite pad to remove the Pd catalyst. Do not let the catalyst dry out on the filter paper (fire hazard). Wash the pad with MeOH. Concentrate the filtrate.
Protocol D: Lewis Acid Cleavage (Non-Reductive)
Best for: Substrates containing reducible alkenes or alkynes that must be preserved.
Reagents:
-
Boron Trichloride (BCl₃) or Aluminum Chloride (AlCl₃)
-
Solvent: DCM (anhydrous) at -78 °C to 0 °C.
Note: This method is harsher and less selective than hydrogenolysis but necessary when the molecule contains other reducible groups (e.g., C=C double bonds).
Comparative Data: Benzyl vs. Substituted Benzyls
Substituted benzyl esters allow for "fine-tuning" of stability.[4]
| Protecting Group | Abbr. | Acid Stability | H₂/Pd Cleavage | Unique Cleavage |
| Benzyl | Bn | Stable (TFA) | Fast | Lewis Acids |
| p-Methoxybenzyl | PMB | Labile (1-5% TFA) | Fast | DDQ (Oxidative) |
| p-Nitrobenzyl | PNB | Very Stable | Slow | Zn/AcOH or Na₂S₂O₄ |
Troubleshooting & Optimization
Issue: Catalyst Poisoning (Incomplete Hydrogenolysis)
-
Symptom: Reaction stalls despite fresh H₂ balloon.
-
Cause: Presence of Sulfur (thioethers, thiols) or basic Amines which bind to the Pd surface.
-
Solution:
-
Use Pearlman’s Catalyst (Pd(OH)₂/C) instead of standard Pd/C.
-
Add a drop of Acetic Acid to the methanol solution (protonates amines, preventing binding).
-
Increase H₂ pressure (Parr shaker at 50 psi).
-
Issue: Racemization during Formation
-
Symptom: Loss of optical purity in amino acids.
-
Cause: Oxazolone formation during activation with DCC/EDC.
-
Solution: Use the Dudley Reagent (Protocol B) or Cs₂CO₃ alkylation (Protocol A). Avoid carbodiimide activation (DCC) unless HOBt/DMAP is strictly controlled.
Issue: Transesterification
-
Symptom: Appearance of methyl ester when using MeOH solvent.
-
Cause: Base-catalyzed exchange with the solvent.
-
Solution: Use Ethanol or Ethyl Acetate as the solvent for hydrogenolysis. Avoid strong bases in methanolic solutions.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.
-
Deprotection of Benzyl Esters via Hydrogenolysis . Common Organic Chemistry. (2023).
-
The Dudley Reagent for Neutral Benzylation . Journal of Organic Chemistry. (2007). Tummatorn, J., et al. "2-Benzyloxy-1-methylpyridinium Triflate."[5]
-
Orthogonality of Protecting Groups in Peptide Synthesis . Sigma-Aldrich Technical Notes.
-
Selective Cleavage of PMB vs Benzyl Esters . Tetrahedron Letters. (1988).
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Purification of crude Benzyl oxolane-3-carboxylate by chromatography
Application Note: High-Purity Isolation of Benzyl Oxolane-3-Carboxylate via Flash Chromatography
Executive Summary
This guide details the purification of Benzyl oxolane-3-carboxylate (also known as Benzyl tetrahydrofuran-3-carboxylate), a critical intermediate in medicinal chemistry often used for introducing the pharmacologically active tetrahydrofuran motif.
The synthesis of this compound—typically via Fischer esterification or DCC-mediated coupling of tetrahydrofuran-3-carboxylic acid with benzyl alcohol—frequently yields a crude mixture containing unreacted benzyl alcohol (a stubborn, UV-active impurity), dicyclohexylurea (DCU) , and residual acid precursors . This protocol utilizes normal-phase flash chromatography with a refined Hexane/Ethyl Acetate gradient to achieve >98% purity.
Chemical Context & Challenge
| Property | Specification |
| Target Compound | Benzyl oxolane-3-carboxylate |
| CAS Number | 115667-85-9 (Derivative Analog) |
| Molecular Weight | ~206.24 g/mol |
| Key Chromophore | Benzyl ester ( |
| Polarity | Moderate (Ester + Ether oxygen increases polarity vs. alkyl benzoates) |
The Separation Challenge:
-
Benzyl Alcohol Co-elution: Benzyl alcohol often trails the product or co-elutes due to hydrogen bonding with silica silanols.
-
Detection Ambiguity: The oxolane ring is not UV-active; detection relies entirely on the benzyl chromophore.
-
Acidic Residues: Unreacted carboxylic acid can cause "streaking" (tailing) on silica.
Pre-Purification Analysis (TLC Scouting)
Before committing the bulk sample, a Thin Layer Chromatography (TLC) scout is mandatory to define the "Sweet Spot" (Rf 0.25 – 0.35).
Protocol:
-
Plate: Silica Gel 60
on Aluminum backing. -
Eluent A: 10% Ethyl Acetate (EtOAc) in Hexane.
-
Eluent B: 30% Ethyl Acetate in Hexane.
-
Visualization: UV (254 nm) followed by p-Anisaldehyde stain (Oxolane ring turns distinct blue/purple upon heating).
Decision Logic:
-
If Rf > 0.5 in Eluent A: The compound is too non-polar. Switch to 100% Hexane gradient start.
-
If Rf < 0.1 in Eluent B: The compound is too polar. Consider DCM/MeOH or increase EtOAc %.
-
Target:20% EtOAc/Hexane usually yields an Rf of ~0.3 for this ester.
Detailed Purification Protocol
Phase 1: Column Preparation
-
Stationary Phase: Spherical Silica Gel (40–60 µm, 60 Å).
-
Loading Capacity: 1% - 5% sample mass relative to silica mass (e.g., 1g crude on a 25g or 40g cartridge).
-
Equilibration: Flush column with 3 Column Volumes (CV) of starting solvent (0% or 5% EtOAc).
Phase 2: Sample Loading (Critical)
-
Method: Dry Loading is recommended over liquid loading to prevent band broadening.
-
Dissolve crude oil in minimum DCM.
-
Add silica (ratio 1:2 sample:silica).
-
Evaporate to a free-flowing powder.
-
Pack into a solid load cartridge (SLS).
-
Phase 3: Gradient Elution Profile
-
Flow Rate: 20–40 mL/min (depending on column diameter).
-
Mobile Phase A: Hexane (or Heptane)
-
Mobile Phase B: Ethyl Acetate
| Step | % Mobile Phase B | Duration (CV) | Purpose |
| 1 | 0% | 2 CV | Elute non-polar impurities (e.g., benzyl halides) |
| 2 | 0% | 5 CV | Linear ramp to move product |
| 3 | 10% | 10 CV | Product Elution Window |
| 4 | 30% | 3 CV | Flush polar byproducts (Benzyl alcohol, acids) |
| 5 | 100% | 2 CV | Column wash |
Visualization of Workflow
The following diagram illustrates the decision matrix for optimizing the separation.
Figure 1: Purification workflow decision tree emphasizing the critical TLC scouting step.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Product Streaking | Residual carboxylic acid in crude. | Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. |
| Co-elution with Benzyl Alcohol | Similar polarity. | Switch solvent system to DCM/MeOH (98:2) or use a C18 (Reverse Phase) column (Water/Acetonitrile). |
| Weak UV Signal | Low extinction coefficient. | Use ELSD (Evaporative Light Scattering Detector) or monitor at 210 nm (end absorption of ester). |
Post-Purification Validation
To certify the protocol's success, perform the following checks:
-
1H NMR (CDCl3): Check for the disappearance of the benzyl alcohol methylene peak (approx. 4.7 ppm) vs. the product's benzyl ester peak (approx. 5.1 ppm).
-
HPLC Purity: Run a gradient from 5% to 95% ACN/Water. Target purity >98%.
References
-
Reach Devices. (2025). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Sorbent Technologies. (2025). Flash Chromatography Basics & Solubility Guide.[1] Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and UV Detection.[2][3][4] Retrieved from [Link]
-
National Institutes of Health (PMC). (2012). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones (Chromatography Conditions). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Benzyl Oxolane-3-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Benzyl oxolane-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and alternative strategies to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My direct acid-catalyzed esterification of oxolane-3-carboxylic acid with benzyl alcohol is resulting in a low yield. What are the primary causes and how can I fix this?
Answer: Low yields in the direct esterification, commonly a Fischer-Speier esterification, are almost always due to two core issues: the reversible nature of the reaction and potential side reactions.[1][2] To achieve a high yield, the chemical equilibrium must be actively shifted toward the product, and conditions must be optimized to minimize byproduct formation.
Causality and In-Depth Explanation:
The Fischer-Speier esterification is an equilibrium-limited process where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[3][4] According to Le Chatelier's principle, the accumulation of water in the reaction mixture will drive the equilibrium back toward the starting materials, thus lowering the conversion to the desired ester.[2]
Furthermore, at the elevated temperatures often used (60–110 °C), benzyl alcohol can undergo self-condensation to form dibenzyl ether, particularly with strong mineral acid catalysts like sulfuric acid. This side reaction consumes the alcohol and complicates purification.
Troubleshooting Workflow & Optimization Protocol:
Here is a systematic approach to overcoming low yields:
1. Aggressive Water Removal:
-
Method: The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene.[1] Toluene forms a low-boiling azeotrope with water, which is collected in the trap, while the toluene is returned to the reaction flask, continuously driving the reaction forward.
-
Alternative: For smaller scales, the addition of activated 3Å or 4Å molecular sieves can effectively sequester the water byproduct.[1]
2. Optimize Catalyst and Reagent Stoichiometry:
-
Catalyst Choice: While sulfuric acid is common, it can be harsh. p-Toluenesulfonic acid (p-TsOH) is often a better choice as it is a solid, easier to handle, and generally leads to cleaner reactions.[1] For highly sensitive substrates, a Lewis acid like scandium(III) triflate can be a milder, yet effective, catalyst.[1]
-
Stoichiometry: Use a large excess of one of the reagents.[5] The most practical approach is to use benzyl alcohol as the limiting reagent (1.0 equiv.) and oxolane-3-carboxylic acid in slight excess (1.2-1.5 equiv.), with toluene as the solvent. Alternatively, if purification is straightforward, using benzyl alcohol as both reagent and solvent can also be effective.[1]
Optimized Fischer Esterification Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add oxolane-3-carboxylic acid (1.2 equiv.), benzyl alcohol (1.0 equiv.), and p-toluenesulfonic acid monohydrate (0.05 equiv.).
-
Add toluene to the flask (approx. 0.5 M concentration relative to the limiting reagent).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue reflux for 4-10 hours, or until TLC/GC-MS analysis shows complete consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature.
-
Proceed with aqueous workup: wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
| Parameter | Standard Condition | Optimized Condition | Rationale for Change |
| Water Removal | None / Molecular Sieves | Dean-Stark Apparatus | Continuous and more efficient removal of water to drive equilibrium. |
| Catalyst | Conc. H₂SO₄ | p-TsOH or Sc(OTf)₃ | Milder conditions, reducing side reactions like ether formation.[1] |
| Solvent | Excess Benzyl Alcohol | Toluene | Allows for efficient azeotropic water removal and better temperature control. |
| Temperature | 60-80 °C | Refluxing Toluene (~110 °C) | Optimal temperature for reaction rate and azeotropic distillation. |
Question 2: I am considering an alternative to Fischer esterification. Is the reaction of a carboxylate salt with benzyl bromide a higher-yielding approach?
Answer: Yes, the Sₙ2 reaction between the carboxylate salt of oxolane-3-carboxylic acid and an alkyl halide like benzyl bromide can be a significantly higher-yielding and more reliable method.[6] This approach avoids the equilibrium limitations of the Fischer esterification.
Causality and In-Depth Explanation:
This method proceeds via a nucleophilic substitution (Sₙ2) mechanism.[7] The carboxylic acid is first deprotonated with a base to form a nucleophilic carboxylate anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group. Since this is not a reversible reaction, it can be driven to completion, often resulting in excellent yields.[6]
Key Considerations for Success:
-
Base Selection: A non-nucleophilic base is crucial to prevent side reactions. Weak inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are ideal.[6] Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[8]
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or THF is necessary to dissolve the carboxylate salt and promote the Sₙ2 reaction.[8]
-
Leaving Group: Benzyl bromide is an excellent electrophile due to the good leaving group ability of bromide and the stability of the Sₙ2 transition state. Benzyl chloride can also be used but may require longer reaction times or higher temperatures.
High-Yield Sₙ2 Benzylation Protocol:
-
In a round-bottom flask, dissolve oxolane-3-carboxylic acid (1.0 equiv.) in DMF (0.5 M).
-
Add sodium bicarbonate (1.5 equiv.) to the solution and stir for 15-20 minutes at room temperature to form the carboxylate salt.
-
Add benzyl bromide (1.1 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the mixture and dilute it with ethyl acetate.
-
Wash the organic layer extensively with water to remove DMF, followed by a wash with saturated brine.[6]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.[6]
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Question 3: My purification process seems to result in significant product loss. What is the best way to purify Benzyl oxolane-3-carboxylate?
Answer: Product loss during purification is often due to hydrolysis of the ester during aqueous workup or physical loss during chromatography. A carefully planned workup and purification strategy is essential.
Troubleshooting Purification:
-
Neutralize Acid Catalyst: Before any aqueous workup, ensure the acid catalyst from a Fischer esterification is fully neutralized. Washing with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases is critical. This prevents acid-catalyzed hydrolysis of your product back to the starting materials.
-
Minimize Emulsions: During the workup of reactions run in solvents like DMF, emulsions can form. To break them, add a saturated brine solution, which increases the ionic strength of the aqueous phase and forces better separation.
-
Efficient Solvent Removal: Benzyl oxolane-3-carboxylate is a relatively high-boiling point liquid. When removing solvents like toluene or DMF under reduced pressure, use a rotary evaporator with a water bath temperature no higher than 50-60 °C to prevent product loss through volatilization or thermal decomposition.
-
Optimized Column Chromatography:
-
Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product. The starting materials (carboxylic acid and benzyl alcohol) have very different polarities, making separation straightforward.
-
Dry Loading: For larger scales or if the crude product is an oil, adsorbing it onto a small amount of silica gel ("dry loading") before adding it to the column can result in sharper bands and better separation compared to loading the neat oil directly ("wet loading").
-
Standard Purification Protocol:
-
Following the reaction, cool the mixture and dilute with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic phase with saturated NaHCO₃ (2x), followed by water (1x), and finally saturated NaCl (brine) (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate it using a rotary evaporator.
-
Prepare a silica gel column packed with a Hexane/Ethyl Acetate mixture.
-
Dissolve the crude oil in a minimal amount of dichloromethane or the starting eluent, or adsorb it onto silica gel.
-
Load the sample onto the column and elute with a solvent gradient (e.g., from 5% to 20% Ethyl Acetate in Hexane).
-
Collect fractions and analyze by TLC to identify and combine the pure product fractions.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.
References
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Arkat USA. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. NIH Public Access. Beilstein J. Org. Chem. 4: 42. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. youtube.com [youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Benzyl Oxolane-3-Carboxylate
The following technical guide is structured as a Tier 3 Support Knowledge Base for organic chemists and process engineers. It prioritizes actionable troubleshooting over generic theory, focusing on the specific physicochemical challenges of Benzyl oxolane-3-carboxylate (also known as Benzyl tetrahydrofuran-3-carboxylate).[1]
Ticket ID: PUR-Bn-THF3 | Status: Active | Topic: Impurity Removal & Isolation[1]
Executive Summary & Compound Profile
Benzyl oxolane-3-carboxylate is typically synthesized via Steglich esterification (DCC/DMAP) or direct acid-catalyzed esterification.[1] The crude reaction mixture often presents a specific "impurity fingerprint" that complicates isolation.
-
Target Compound: Benzyl oxolane-3-carboxylate[1]
-
Physical State: Viscous Colorless to Pale Yellow Oil (High boiling point).
-
Key Impurities:
Troubleshooting Guide (Q&A)
Q1: I see a persistent white cloudiness or precipitate even after filtration. What is it?
Diagnosis: This is likely residual DCU (Dicyclohexylurea) .[1] Context: In Steglich esterification, DCU is the urea byproduct.[1][2] While mostly insoluble in DCM/Ether, trace amounts remain dissolved and precipitate slowly as you concentrate the solvent or cool the mixture. Solution: Do not rely solely on filtration.
-
The "Cold Crash": Dilute the crude oil in a minimum amount of cold diethyl ether or acetone and store at -20°C for 2 hours. Filter the precipitated DCU through a Celite pad.
-
Chemical Wash: If the issue persists, switch your solvent to Ethyl Acetate and wash with 0.5 M HCl . This does not remove DCU but helps solubilize other organic residues that might be trapping DCU.
Q2: My NMR shows a persistent multiplet at 4.6 ppm and aromatic signals that don't match the product integration.
Diagnosis: You have unreacted Benzyl Alcohol . Context: Benzyl alcohol has a high boiling point (~205°C) and forms azeotropes that are difficult to strip on a standard rotary evaporator. Solution:
-
Option A (Chromatography): Benzyl alcohol is significantly more polar than the ester. Use a gradient flush (See Protocol B).
-
Option B (High-Vac Kugelrohr): If the product is stable, use Kugelrohr distillation at <0.5 mmHg.[1] Benzyl alcohol will distill off first (approx. 60-80°C at high vacuum), leaving the higher-boiling ester behind.[1]
Q3: The product is yellow/orange instead of colorless.
Diagnosis: Oxidation byproducts or conjugated impurities from DMAP or trace conjugated acids. Solution:
-
Acid Wash: Ensure you have performed a wash with 1M HCl or 10% Citric Acid to remove DMAP and basic colored impurities.
-
Activated Charcoal: Dissolve the crude oil in Ethanol/Methanol, treat with activated charcoal (5% w/w) for 30 minutes, filter through Celite, and re-concentrate.
Q4: I am losing yield during the bicarbonate wash.
Diagnosis: Hydrolysis or Phase Misidentification. Context: Benzyl esters are relatively stable, but oxolane (tetrahydrofuran) rings can increase water solubility compared to pure alkyl chains.[1] Solution:
-
Avoid prolonged contact with strong bases (NaOH).[1] Use saturated NaHCO₃ for neutralization.
-
Salting Out: Add solid NaCl to the aqueous layer during extraction to force the organic ester back into the organic phase.
Detailed Purification Protocols
Protocol A: The "DCU-Buster" Extraction Workflow
Use this standard workup for crude mixtures from DCC/DMAP coupling.
Reagents: Ethyl Acetate (EtOAc), 1M HCl, Sat.[1] NaHCO₃, Brine, Celite.[1]
-
Solvent Swap: Evaporate the reaction solvent (often DCM) and redissolve the residue in cold Ethyl Acetate . (DCU is less soluble in EtOAc than DCM).
-
Filtration: Filter the suspension through a sintered glass funnel packed with a 1-inch pad of Celite. Rinse the pad with cold EtOAc.
-
Acid Wash (Removes DMAP/Amine): Wash the filtrate 2x with 1M HCl (or 10% Citric Acid if acid-sensitive).
-
Base Wash (Removes Unreacted Acid): Wash 2x with Saturated NaHCO₃ . Caution: Gas evolution.[1]
-
Brine Wash: Wash 1x with Saturated Brine to dry the organic layer.
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
Protocol B: Flash Column Chromatography
Required if Benzyl Alcohol is present.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient).[1]
| Gradient Step | Solvent Ratio (Hex:EtOAc) | Elutes |
| 1 | 100:0 | Non-polar impurities |
| 2 | 90:10 | Trace aromatics |
| 3 | 80:20 to 70:30 | Benzyl oxolane-3-carboxylate (Product) |
| 4 | 50:50 | Unreacted Benzyl Alcohol |
| 5 | 0:100 (or MeOH wash) | Polar tars/acids |
Note: The ester is less polar than the alcohol. Monitor TLC using UV (254 nm) and KMnO₄ stain (Oxolane ring oxidizes).[1]
Diagnostic Data & Visualization
NMR Diagnostic Table (1H NMR in CDCl₃)
Use this table to verify purity.
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |
| Benzyl -CH₂- | 5.10 - 5.15 | Singlet (s) | Product Peak. Distinct from Benzyl Alcohol (-CH₂- at ~4.6 ppm).[1] |
| Oxolane H-3 | 3.00 - 3.20 | Multiplet (m) | Alpha to carbonyl. |
| Oxolane H-2/4/5 | 1.90 - 4.00 | Multiplet (m) | Complex ring system signals.[1] |
| Aromatic | 7.30 - 7.40 | Multiplet (m) | Integration should match 5H. |
| Impurity: DCU | ~5.6 & ~3.4 | Broad | Urea NH and CH peaks. |
| Impurity: BnOH | ~4.65 | Singlet (s) | Unreacted Benzyl Alcohol methylene. |
Purification Decision Tree (Graphviz)[1]
Figure 1: Decision logic for purifying Benzyl oxolane-3-carboxylate based on physical state and impurity profile.[1]
References
-
Steglich Esterification Mechanism & Optimization: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] [Link][1]
-
Removal of Benzyl Alcohol (General Protocol): Common Organic Chemistry. (n.d.). Benzyl Protection and Deprotection Strategies. [Link]
-
Purification of Tetrahydrofuran Derivatives: Byrne, T. J. M., et al. (2023).[1][3] Synthesis of substituted tetrahydrofurans. Organic Letters, 25, 2361-2365.[1][3] [Link][1]
-
Properties of Benzyl Esters (Analogous Data): National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for Benzyl Acetate. [Link][1]
Sources
Challenges in the synthesis of substituted oxetanes and oxolanes.
Welcome to the Cyclic Ether Synthesis Support Center.
Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Queue: High Volume (Oxetane Ring Strain / THF Stereocontrol)
Introduction: The Small Ring Paradox
Welcome. If you are here, you are likely battling the thermodynamic and kinetic paradoxes of ether synthesis.
-
Oxetanes (4-membered): You are fighting Ring Strain (~106 kJ/mol) .[1] Your challenge is forcing the ring to close against entropic loss and keeping it closed against acid-catalyzed opening.
-
Oxolanes (5-membered/THFs): You are fighting Stereoelectronics . The ring forms easily (low strain, ~23 kJ/mol), but controlling how it forms (cis/trans selectivity) and adhering to orbital overlap rules (Baldwin’s Rules) are the primary failure points.
Below are the active troubleshooting guides for the most common "tickets" submitted by medicinal chemistry teams.
Module 1: Oxetane Synthesis Support
Ticket #OX-101: "My intramolecular displacement failed (Grob Fragmentation)."
User Issue: "I’m trying to close a 1,3-diol derivative into an oxetane using a base. Instead of the ring, I’m getting an alkene and an aldehyde."
Diagnostic: You are likely witnessing Grob Fragmentation . In 1,3-systems, if the leaving group (LG) and the electrofugal group (the lone pair on the oxygen) align anti-periplanar, the molecule will fragment rather than cyclize. This is common when attempting to synthesize 3,3-disubstituted oxetanes from sterically hindered precursors.
Troubleshooting Protocol:
-
Switch Leaving Groups: If you are using a Tosylate (OTs), switch to a Nosylate (ONs) or Triflate (OTf) . Faster kinetics can favor the kinetic ring closure (k_cyc) over the thermodynamic fragmentation (k_frag).
-
The "Counter-Ion Effect": Use n-BuLi as the base in the presence of lanthanide salts (e.g., LaCl3). The coordination of the lithium/lanthanide to the alkoxide tightens the geometry, disfavoring the anti-periplanar alignment required for fragmentation.
-
Alternative Route (Ring Expansion): If direct cyclization fails, synthesize the epoxide first and treat with trimethylsulfoxonium iodide (Corey-Chaykovsky reagent) to insert a methylene group.
Ticket #OX-102: "Paternò-Büchi Regioselectivity is a mess."
User Issue: "I irradiated my aldehyde and alkene, but I got a 50:50 mixture of regioisomers (Head-to-Head vs. Head-to-Tail)."
Diagnostic: The Paternò-Büchi reaction proceeds via a 1,4-biradical intermediate. The stability of this radical dictates the regiochemistry. If the radical centers are energetically similar, you lose selectivity.
Corrective Action:
-
Electronic Biasing: You must differentiate the alkene. Electron-rich alkenes (enol ethers) react with electron-poor carbonyls to favor the formation of the most stable biradical (usually placing the oxygen next to the electron-donating group).
-
Temperature Control: Lower temperatures (-78°C) favor the exciplex formation which can improve diastereoselectivity, though regioselectivity is largely electronically driven.
Visual Guide: Oxetane Synthesis Decision Matrix
Caption: Decision matrix for selecting the optimal oxetane synthesis pathway based on substrate availability and fragmentation risk.
Module 2: Oxolane (THF) Synthesis Support
Ticket #THF-201: "Baldwin's Rules are blocking my 5-endo-trig cyclization."
User Issue: "I have a hydroxy-alkene. I need to close the ring to form a THF, but the double bond is internal. Baldwin says 5-endo-trig is disfavored."[2]
Diagnostic: Jack Baldwin was right—for nucleophilic attack. The trajectory required for the nucleophile (OH) to attack the alkene orbital (109°) is geometrically impossible in a 5-endo transition state.
The "Cheat Codes" (Workarounds):
-
Switch to Electrophilic Activation (The "Iodoetherification" Loophole):
-
Mechanism:[1][3][4][5][6][7][8] React the alkene with Iodine (
) or NBS. This forms an iodonium ion (3-membered ring). -
Result: The opening of the iodonium ion is 5-exo-tet (favored), not 5-endo-trig. The "endo" geometry is bypassed because the electrophile pulls the electron density out, allowing the oxygen to attack the backside of the carbon.
-
-
Change Geometry (5-endo-dig):
-
If you can oxidize the alkene to an alkyne , the 5-endo-dig cyclization is favored because the in-plane
-orbitals of the alkyne are accessible.
-
Ticket #THF-202: "I can't control the Cis/Trans ratio."
User Issue: "I am making a 2,5-disubstituted THF. I need the cis isomer (common in polyether antibiotics), but I keep getting the thermodynamic trans product."
Diagnostic: In thermodynamic equilibrium, sterics drive the substituents to be trans (pseudo-diequatorial). To get cis, you need a kinetic trap or a specific transition state template.
Troubleshooting Protocol:
-
Method A: Kennedy Cyclization (Oxidative Cyclization)
-
Use Re2O7 or Co(modp)2 . These catalysts form a syn-perpendicular transition state that dictates stereochemistry based on the starting alkene geometry.
-
-
Method B: Permanganate Oxidation
-
For 1,5-dienes, use KMnO4 . It performs a [3+2] cycloaddition to form the cyclic diol with perfect cis stereocontrol (though often forming the THF-diol).
-
Visual Guide: Troubleshooting Baldwin's Rules
Caption: Logic flow for navigating Baldwin's Rules restrictions in THF synthesis, highlighting the electrophilic activation workaround.
Module 3: Experimental Protocols
Protocol A: Synthesis of 3,3-Disubstituted Oxetane (Williamson Method)
Target: Metabolic stability enhancement (gem-dimethyl isostere).
Reagents:
-
Precursor: 2,2-Disubstituted-1,3-propanediol
-
Reagent 1: n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Reagent 2: TsCl (Tosyl chloride)
-
Solvent: THF (Anhydrous)
Step-by-Step:
-
Monotosylation: Dissolve diol (1.0 equiv) in THF at 0°C. Add NaH (1.0 equiv) followed by TsCl (1.0 equiv). Stir for 2h. Isolate the monotosylate.
-
Critical Check: Ensure only mono -tosylation occurs. Bis-tosylation leads to polymerization.
-
-
Cyclization: Dissolve monotosylate in THF. Cool to -78°C.[9]
-
Addition: Add n-BuLi (1.1 equiv) dropwise.
-
Why n-BuLi? Unlike NaH, n-BuLi creates a tight ion pair that facilitates the specific conformation required for closure and suppresses fragmentation.
-
-
Warming: Allow to warm to 0°C over 1 hour. Monitor by TLC.
-
Workup: Quench with sat. NH4Cl. Extract with Et2O.
-
Warning: Oxetanes are volatile and hydrophilic. Do not rotovap to dryness under high vacuum; use a gentle stream of nitrogen if the MW is low.
-
Protocol B: Cobalt-Catalyzed Trans-THF Synthesis
Target: 2,5-trans-tetrahydrofurans.
Reagents:
-
Precursor: 1,5-diene or gamma-hydroxy alkene.
-
Catalyst: Co(modp)2 (0.05 equiv).
-
Oxidant: TBHP (tert-Butyl hydroperoxide).
Step-by-Step:
-
Setup: In a flame-dried flask, combine substrate and Co(modp)2 in isopropanol under O2 atmosphere (balloon).
-
Initiation: Add TBHP dropwise. Heat to 60°C.
-
Mechanism: The Cobalt-oxo species generates a radical at the alkene. The cyclization proceeds via a chair-like transition state where the bulky groups orient equatorially (Trans).
-
Purification: Filter through a silica plug to remove Cobalt.
Summary Data Table: Ring Closure Parameters
| Parameter | Oxetane (4-Membered) | Oxolane (5-Membered) |
| Ring Strain | ~106 kJ/mol | ~23 kJ/mol |
| Entropy of Activation | Very Unfavorable ( | Favorable |
| Baldwin Restriction | 4-exo-tet (Favored) | 5-endo-trig (Disfavored) |
| Primary Failure Mode | Fragmentation / Polymerization | Stereochemical scrambling |
| Key Stability Risk | Acidic hydrolysis (Ring opening) | Oxidation (Peroxide formation) |
| Preferred Closing Method | Intramolecular SN2 (Base) | Electrophilic Cyclization (I2/H+) |
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Baldwin, J. E. (1976).[5] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link
-
Wolfe, J. P., & Hay, M. B. (2007).[10] Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron. Link
-
D'Auria, M. (2019). The Paternò-Büchi Reaction: A Comprehensive Review. Photochemistry and Photobiology. Link
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tetrahydrofuran synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Alternative catalysts for the synthesis of Benzyl oxolane-3-carboxylate
Technical Support Center: Synthesis of Benzyl Oxolane-3-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl oxolane-3-carboxylate. Recognizing the limitations of traditional esterification methods, which often rely on harsh acidic catalysts and high temperatures, this document focuses on the implementation and troubleshooting of modern, alternative catalytic systems. Our goal is to equip you with the expert insights and practical methodologies required to navigate experimental challenges, optimize reaction conditions, and achieve high-yield, high-purity synthesis.
Section 1: Alternative Catalytic Systems - A Comparative Overview
The direct esterification of oxolane-3-carboxylic acid with benzyl alcohol is an equilibrium-driven process.[1][2] The choice of catalyst is paramount as it dictates reaction efficiency, selectivity, and overall process sustainability. While classic Brønsted acids like sulfuric acid are effective, they can promote side reactions, including the potential for ring-opening of the oxolane moiety, and present challenges in purification and waste disposal. Below, we compare several alternative catalytic approaches.
| Catalyst System | Advantages | Disadvantages | Typical Conditions | Reusability |
| Enzymatic (Lipases) | High chemo- and regioselectivity; Mild reaction conditions (often room temp.); Environmentally benign; Can be highly enantioselective.[3][4] | Higher initial cost; Slower reaction rates; Sensitive to solvent, pH, and temperature; Potential for enzyme denaturation. | Organic solvent (e.g., isooctane, toluene), 30-60 °C, gentle agitation.[3] | High (immobilized enzymes). |
| Organocatalysts | Metal-free, avoiding heavy metal contamination; Often mild conditions; Tunable reactivity through catalyst design.[5][6] | Can be expensive and required in higher loadings (1-10 mol%); Some are sensitive to air or moisture. | Toluene or solvent-free, 80-110 °C, often with water removal.[7] | Moderate to low. |
| Solid Acid Catalysts | Heterogeneous, allowing for easy separation and recovery; Reduced corrosion and waste; Can be used in continuous flow reactors.[8] | Lower activity compared to homogeneous acids; Potential for pore diffusion limitations; Can be prone to leaching. | Higher temperatures (100-150 °C), often requires water removal (e.g., Dean-Stark). | High. |
| Modern Lewis/Brønsted Acids | High activity and efficiency; Good functional group tolerance.[7] | Homogeneous, requiring chromatographic purification; Can be corrosive and environmentally hazardous if not handled correctly.[8] | Solvent-free or in a non-polar solvent (e.g., toluene), moderate to high temperatures.[7] | Generally low. |
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has been running for 24 hours with a lipase catalyst, but TLC/GC analysis shows less than 10% conversion. What's going wrong?
A: Low conversion in enzymatic reactions is a frequent issue. Let's diagnose the potential causes:
-
Water Activity: Enzymes require a thin layer of water to maintain their active conformation, but excess water will shift the reaction equilibrium back towards the starting materials (hydrolysis).[9]
-
Solution: Ensure your starting materials and solvent are dry. If using an immobilized enzyme, it may have been stored improperly. Try adding a very small, controlled amount of water or using a salt hydrate pair to maintain optimal water activity.
-
-
Solvent Choice: The solvent can dramatically impact enzyme activity. Highly polar solvents can strip the essential water from the enzyme, inactivating it.
-
Solution: Non-polar solvents like isooctane, hexane, or toluene are generally preferred for lipase-catalyzed esterifications.[3]
-
-
Enzyme Denaturation: Lipases are sensitive to temperature.
-
Solution: Check the optimal temperature range for your specific lipase (e.g., Lipozyme TLIM, Novozym 435). Most work well between 40-60°C. Exceeding this can cause irreversible denaturation.
-
Q: I'm using p-Toluenesulfonic acid (TsOH) as a catalyst in toluene with a Dean-Stark apparatus, but my yield is stalled at ~50%. How can I drive the reaction to completion?
A: This is a classic equilibrium problem.[1] Here’s how to troubleshoot:
-
Inefficient Water Removal: The Dean-Stark trap is designed to remove the water byproduct, driving the equilibrium forward. If it's not functioning correctly, the reaction will stall.
-
Solution: Ensure the toluene is refluxing at a sufficient rate to facilitate azeotropic removal of water. Check that your condenser is cold enough to efficiently condense the azeotrope and that the water is separating properly in the trap.
-
-
Insufficient Catalyst: While catalytic, an inadequate amount may lead to slow kinetics.
-
Solution: A typical loading for TsOH is 1-5 mol%. If you are on the lower end, consider a modest increase. However, be aware that excess acid can promote side reactions.
-
-
Stoichiometry: Using an equimolar ratio of reactants can limit the conversion at equilibrium.
-
Solution: Employing a large excess of one reactant (typically the less expensive one, benzyl alcohol in this case) can shift the equilibrium towards the product. Try using 1.5 to 3 equivalents of benzyl alcohol.
-
Caption: A decision tree for troubleshooting low yield in esterification reactions.
Problem: Side Product Formation & Purification Difficulties
Q: My crude NMR shows the desired product, but also a significant amount of a benzyl ether byproduct. Why is this happening?
A: The formation of dibenzyl ether is a known side reaction under acidic conditions, particularly at high temperatures. It occurs via the acid-catalyzed self-condensation of benzyl alcohol.
-
Causality: The acid catalyst protonates the hydroxyl group of one benzyl alcohol molecule, which then departs as water, forming a resonance-stabilized benzyl carbocation. This cation is then attacked by the hydroxyl oxygen of a second benzyl alcohol molecule.
-
Solution:
-
Reduce Temperature: This is the most effective solution. Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Use Less Acid: Higher catalyst loading accelerates the side reaction. Use the minimum amount of acid catalyst necessary.
-
Switch Catalyst Type: This side reaction is far less prevalent with enzymatic catalysts due to their high substrate specificity.
-
Q: I'm having trouble separating my final product from unreacted oxolane-3-carboxylic acid via column chromatography.
A: This is a common purification challenge when an acidic starting material needs to be separated from a neutral ester product.
-
Solution: Liquid-Liquid Extraction. Before chromatography, perform a basic aqueous wash of your crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane).
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Wash with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming the corresponding sodium carboxylate salt, which is soluble in the aqueous layer.
-
The neutral ester product will remain in the organic layer.
-
Separate the layers and wash the organic layer with brine, then dry over sodium sulfate.
-
After evaporating the solvent, the remaining material will be significantly enriched in your desired product, making subsequent chromatography much simpler.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: For a potential scale-up to pilot plant production, which alternative catalyst class would you recommend?
A1: For scale-up, catalyst reusability and process efficiency are key drivers. Immobilized enzymes or solid acid catalysts are the most promising candidates. Immobilized enzymes offer superior selectivity under mild conditions, minimizing byproducts and simplifying downstream processing. Solid acids are robust, cost-effective, and well-suited for continuous flow processes, although they may require higher temperatures. The final choice depends on a techno-economic analysis comparing catalyst lifetime, product purity requirements, and energy costs.
Q2: How can I effectively monitor the reaction progress?
A2: Thin-Layer Chromatography (TLC) is the quickest and most common method for at-a-glance monitoring.[10]
-
Stain: Use a potassium permanganate (KMnO₄) stain. Benzyl alcohol and the benzyl ester product will both be visible, while the carboxylic acid may show up weakly.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2) typically provides good separation. The carboxylic acid will have a low Rf (streaking at the baseline), while the ester will have a higher Rf. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.
Q3: Does the chirality of oxolane-3-carboxylic acid pose a challenge?
A3: Yes, this is a critical consideration for pharmaceutical applications. If you start with a racemic mixture of the acid, most non-enzymatic catalysts will produce a racemic ester. If you require an enantiomerically pure product, you have two main strategies:
-
Start with Enantiopure Acid: This is the most straightforward approach. Most of the discussed catalytic methods will not racemize the stereocenter under optimal conditions.
-
Use a Kinetically Resolving Catalyst: Certain lipases can exhibit high enantioselectivity, preferentially esterifying one enantiomer of the carboxylic acid over the other.[11] This allows for the kinetic resolution of a racemic starting material, yielding an enantiomerically enriched ester and unreacted acid of the opposite configuration. This requires careful optimization and typically results in a maximum theoretical yield of 50% for the desired ester enantiomer.
Section 4: Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of Benzyl oxolane-3-carboxylate
This protocol is based on general procedures for lipase-catalyzed benzylation and offers a green, selective alternative.[3][11]
Materials:
-
Oxolane-3-carboxylic acid (1.0 equiv)
-
Benzyl alcohol (1.5 equiv)
-
Immobilized Lipase (e.g., Novozym 435 or Lipozyme TLIM, ~20% by weight of the carboxylic acid)
-
Anhydrous isooctane or toluene
-
Molecular sieves (4Å), activated
Procedure:
-
To a flame-dried round-bottom flask, add oxolane-3-carboxylic acid, benzyl alcohol, and anhydrous isooctane (to achieve a ~0.5 M concentration of the acid).
-
Add activated molecular sieves to the mixture to scavenge water.
-
Add the immobilized lipase to the flask.
-
Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature of 50°C.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC. The reaction may take 24-72 hours.
-
Once the reaction has reached completion (or equilibrium), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using the basic extraction method described in the Troubleshooting section, followed by silica gel chromatography if necessary.
Caption: General workflow for lipase-catalyzed esterification.
Protocol 2: Organocatalytic Synthesis using p-Toluenesulfonic Acid (TsOH)
This protocol is a robust, widely applicable method for acid-catalyzed esterification.[7]
Materials:
-
Oxolane-3-carboxylic acid (1.0 equiv)
-
Benzyl alcohol (2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 equiv)
-
Toluene
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add oxolane-3-carboxylic acid, benzyl alcohol, TsOH·H₂O, and toluene (to achieve a ~0.5-1.0 M concentration).
-
Heat the mixture to reflux. Toluene will begin to distill azeotropically with water, which will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-12 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.
References
-
ResearchGate. (2025). Lipolase catalyzed synthesis of benzyl esters of fatty acids | Request PDF. Available at: [Link]
- Google Patents. (n.d.). CN105294407A - Benzyl alcohol route anisole benzylation reaction green catalysis method.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Available at: [Link]
-
MDPI. (n.d.). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Organocatalyst Promoted Efficient Synthesis of Carboxylic Acid Esters and its Application as Plasticizer for Polyvinyl Chloride | Request PDF. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
NIH National Center for Biotechnology Information. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Available at: [Link]
-
MDPI. (n.d.). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Available at: [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate [mdpi.com]
- 5. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. CN105294407A - Benzyl alcohol route anisole benzylation reaction green catalysis method - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Guide: 1H and 13C NMR Analysis of Benzyl Oxolane-3-Carboxylate
Executive Summary
Benzyl oxolane-3-carboxylate (also known as Benzyl tetrahydrofuran-3-carboxylate) presents a unique analytical challenge compared to linear aliphatic esters. While the benzyl moiety provides clear diagnostic signals, the oxolane (tetrahydrofuran) ring creates a complex second-order spin system, particularly at lower magnetic field strengths (<400 MHz).
This guide compares the analytical performance of standard 1D 1H NMR against 2D Homonuclear Correlation Spectroscopy (COSY) and High-Field (600 MHz) analysis . We demonstrate that while 1D NMR is sufficient for purity checks, definitive structural assignment—specifically resolving the diastereotopic protons of the ring—requires 2D techniques or high-field instrumentation.
Part 1: Structural Analysis & Theoretical Prediction
Before analyzing spectra, we must define the spin systems. The molecule consists of two distinct domains separated by an ester linkage.
The Benzyl Domain (Spin System A)
-
Aromatic Ring: 5 protons, typically a multiplet (AA'BB'C system) but often appearing as a broad singlet in low-resolution spectra.
-
Benzylic Methylene (
): Two protons.[1][2] Critical Insight: Due to the chiral center at C3 of the oxolane ring, these protons are technically diastereotopic. However, they typically appear as a singlet unless a chiral shift reagent is used or the solvent induces significant anisotropy.
The Oxolane Domain (Spin System B)
-
C3 Methine: The chiral center (
to carbonyl). -
C2 & C5 Methylenes:
to the ether oxygen. These are deshielded (~3.7–4.0 ppm). -
C4 Methylene:
to the ether oxygen. -
Complexity: The ring puckering and the C3 substituent render the geminal protons on C2, C4, and C5 chemically non-equivalent (diastereotopic). This results in complex multiplets rather than simple triplets.
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible data (E-E-A-T), follow this protocol. The use of a relaxation delay is critical for accurate integration of the aromatic ring (5H) versus the oxolane ring, as aromatic protons often have longer
Sample Preparation[1][3][4][5][6][7]
-
Mass: Dissolve 10–15 mg of Benzyl oxolane-3-carboxylate in 0.6 mL of solvent.
-
Solvent Choice: Chloroform-d (
) is the standard baseline.-
Alternative:Benzene-d6 (
) is recommended if signal overlap occurs in the aliphatic region, as the magnetic anisotropy of benzene can resolve overlapping ring multiplets.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (crucial for line shape).
Instrument Parameters (Standard vs. Quantitative)
| Parameter | Routine 1D Screening | Quantitative 1D (qNMR) |
| Pulse Angle | 30° | 90° |
| Acquisition Time | 2.0 sec | 4.0 sec |
| Relaxation Delay (D1) | 1.0 sec | > 10.0 sec (Critical for integration) |
| Scans (NS) | 16 | 64 |
| Spectral Width | -2 to 14 ppm | -5 to 16 ppm |
Part 3: Comparative Analysis - 1H NMR[5]
The Comparison: Low Field (300 MHz) vs. High Field (600 MHz)
In a 300 MHz spectrum, the oxolane ring protons often overlap, leading to "multiplet confusion." In a 600 MHz spectrum, these resolve into distinct patterns allowing for coupling constant (
Table 1: 1H NMR Assignment (in
)
| Position | Type | Approx. Shift ( | Multiplicity (High Field) | Integral | Structural Insight |
| Ar-H | Aromatic | 7.30 – 7.40 | Multiplet | 5H | Diagnostic for Benzyl group. |
| Benzylic | 5.15 | Singlet (or AB q) | 2H | Chemical shift confirms ester linkage. | |
| H-2a | Ring | 3.95 – 4.05 | dd or ddd | 1H | Deshielded by Oxygen. |
| H-2b | Ring | 3.85 – 3.95 | dd or ddd | 1H | Diastereotopic partner to H-2a. |
| H-5a | Ring | 3.75 – 3.85 | ddd | 1H | Deshielded by Oxygen. |
| H-5b | Ring | 3.65 – 3.75 | ddd | 1H | Diastereotopic partner to H-5a. |
| H-3 | Methine | 3.05 – 3.15 | dddd (Complex) | 1H | |
| H-4a | Ring | 2.20 – 2.30 | Multiplet | 1H | Shielded (beta to Oxygen). |
| H-4b | Ring | 2.05 – 2.15 | Multiplet | 1H | Shielded region. |
Expert Note: The coupling constants (
) between H-3 and H-2/H-4 are stereochemically dependent.is typically 6–8 Hz, while is 3–5 Hz. This allows determination of relative stereochemistry if substituents are added.
Part 4: 13C NMR Analysis[1][2][5]
The 13C spectrum is less ambiguous than the proton spectrum. The key comparison here is between Broadband Decoupled and DEPT-135 experiments.
Table 2: 13C NMR Assignment
| Carbon | Type | Shift ( | DEPT-135 Phase | Notes |
| C=O | Carbonyl | 173.5 | Invisible | Ester carbonyl. |
| Ar-C (ipso) | Quaternary | 135.8 | Invisible | Bridge to benzylic group. |
| Ar-CH | Aromatic | 128.6, 128.2, 128.0 | Positive (+) | Typical mono-substituted benzene pattern. |
| C-2 | Ring | 70.5 | Negative (-) | Deshielded by Oxygen. |
| C-5 | Ring | 68.2 | Negative (-) | Deshielded by Oxygen. |
| Benzylic | 66.5 | Negative (-) | Key ester linkage signal. | |
| C-3 | Ring CH | 43.8 | Positive (+) | The only aliphatic methine. |
| C-4 | Ring | 29.1 | Negative (-) | Most shielded carbon. |
Part 5: Advanced Comparative Workflow (1D vs. 2D)
For drug development professionals, relying solely on 1D NMR for this molecule is risky due to the overlap of H-2 and H-5 protons.
The "Blind Spot" in 1D NMR
In standard 1D NMR, the region between 3.6 and 4.1 ppm contains 4 protons (H-2a, H-2b, H-5a, H-5b). These often merge into a "lumpy" multiplet. If an impurity (e.g., residual THF solvent or starting alcohol) is present, it can be hidden under this signal.
The Solution: 2D COSY (Correlation Spectroscopy)
A COSY experiment maps protons that are coupled to each other.
-
H-3 (Methine) serves as the "Anchor."
-
Cross-peaks from H-3 will identify H-2 and H-4.
-
H-4 will then show cross-peaks to H-5.
-
H-5 will not show cross-peaks to H-3 (too far), breaking the chain and confirming the assignment.
Visualization: Assignment Workflow
The following diagram illustrates the logic flow for assigning the structure using a combination of techniques.
Caption: Logical workflow for structural verification. Note that COSY is triggered when ring protons overlap, a common issue with oxolane derivatives.
Visualization: Spin System Connectivity
This diagram visualizes the coupling network (Spin System B) within the oxolane ring.[1][3][4]
Caption: The spin system of the oxolane ring. H-3 acts as the central hub connecting the H-2 and H-4 systems.
Part 6: References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction of tetrahydrofuran derivatives).
-
Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for COSY and HSQC protocol standards).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for Benzyl ester fragmentation and shift patterns).
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Benzyl ester vs methyl ester as a protecting group for carboxylic acids
Topic: Benzyl ester vs. Methyl ester as a protecting group for carboxylic acids Content Type: Publish Comparison Guide
Executive Summary: The Orthogonality Principle
In complex organic synthesis and drug development, the choice between a methyl (Me) and a benzyl (Bn) ester is rarely about convenience—it is about orthogonality . While both protect the carboxylic acid from nucleophilic attack, their deprotection vectors are diametrically opposed.
-
Methyl Esters are "hard" protecting groups. They are sterically compact and robust, requiring harsh basic (saponification) or specific Lewis-acidic conditions for removal.
-
Benzyl Esters are "soft" protecting groups. Their primary utility lies in their cleavage under neutral conditions via catalytic hydrogenolysis, preserving base-sensitive stereocenters and labile pharmacophores.
This guide analyzes the mechanistic, operational, and strategic differences to assist in high-fidelity synthetic planning.
Comparative Performance Matrix
The following table synthesizes stability data derived from standard protocols (e.g., Greene’s Protective Groups).
| Feature | Methyl Ester (-OMe) | Benzyl Ester (-OBn) |
| Steric Bulk | Low (Minimal interference) | Moderate (Can influence folding) |
| Formation Ease | High (Fischer, Diazomethane) | High (Alkylation, Steglich) |
| Stability: Acid | Excellent (Stable to TFA, HCl) | Good (Stable to mild acid; cleaved by HF, HBr) |
| Stability: Base | Moderate (Cleaves at pH > 10) | Good (More stable than Me to mild base) |
| Stability: Reduction | Excellent (Stable to H₂, NaBH₄) | Poor (Cleaves with H₂/Pd, Li/NH₃) |
| Cleavage Vector | Hydrolysis ( | Hydrogenolysis ( |
| Atom Economy | High | Moderate (Toluene byproduct) |
| Primary Risk | Racemization (via enolate) | Catalyst Poisoning (S, N species) |
Mechanistic & Experimental Deep Dive
A. Methyl Ester: The Robust Standard
Mechanism of Cleavage:
Methyl esters are typically removed via
Critical Consideration:
The generation of the tetrahedral intermediate and the requirement for basic conditions poses a risk of epimerization at the
Experimental Protocol: Lithium Hydroxide Hydrolysis
Standard Operating Procedure (SOP) for 1 mmol scale.
-
Dissolution: Dissolve 1.0 equiv of Methyl Ester substrate in THF (3 mL) and MeOH (1 mL).
-
Why: THF solubilizes organic substrates; MeOH aids the solubility of the hydroxide salt.
-
-
Reagent Addition: Add a solution of LiOH·H₂O (1.5–2.0 equiv) in
(1 mL) dropwise at 0 °C.-
Control: Low temperature minimizes racemization.
-
-
Monitoring: Warm to RT. Monitor via TLC.
-
Self-Validation: Look for the disappearance of the methyl singlet (~3.6–3.8 ppm) in crude NMR aliquots if TLC is ambiguous.
-
-
Workup: Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc.[1]
-
Note: Do not acidify below pH 2 if acid-sensitive groups (e.g., Boc) are present.
-
B. Benzyl Ester: The Neutral Alternative
Mechanism of Cleavage: Benzyl esters undergo hydrogenolysis .[2] The mechanism involves the adsorption of the phenyl ring and the ester oxygen onto the Palladium surface. Hydrogen is delivered from the catalyst surface to the benzylic carbon, cleaving the C-O bond to release Toluene and the free Acid.
Critical Consideration: This process occurs at neutral pH, making it the method of choice for beta-lactams , peptides , and epimerizable centers .
Experimental Protocol: Catalytic Hydrogenolysis
SOP for 1 mmol scale.
-
Preparation: Dissolve 1.0 equiv of Benzyl Ester in MeOH or EtOAc (5 mL).
-
Why: EtOAc is safer (less flammable) but MeOH is faster due to higher H₂ solubility.
-
-
Catalyst Loading: Under Argon, add 10 wt% Pd/C (10–20% by weight of substrate).
-
Safety: Pd/C is pyrophoric. Add wet (50% H₂O) Pd/C to minimize fire risk.
-
-
Hydrogenation: Purge the vessel with
(balloon pressure, ~1 atm) three times. Stir vigorously.-
Causality: Reaction rate is diffusion-controlled; vigorous stirring is essential to keep Pd suspended.
-
-
Monitoring: Check TLC after 1–4 hours.
-
Self-Validation: Product should be more polar (acid). In NMR, confirm loss of aromatic multiplet (7.3 ppm) and benzylic singlet (5.1 ppm).
-
-
Workup: Filter through a Celite pad to remove Pd. Rinse with solvent.[3] Concentrate filtrate.
-
Result: Often yields pure product without extraction.
-
Strategic Decision Logic & Orthogonality
The power of these groups lies in their ability to exist simultaneously. You can protect a side-chain acid as a Methyl ester and the C-terminal acid as a Benzyl ester.
Decision Workflow
Use the following logic gate to select the appropriate group for your synthesis.
Figure 1: Decision matrix for carboxylic acid protection. Green path indicates neutral deprotection (Benzyl); Red path indicates robust protection requiring base (Methyl).
Mechanistic Visualization: Cleavage Pathways
Understanding the atomic-level events allows for better troubleshooting.
Figure 2: Mechanistic divergence. Methyl cleavage proceeds via charged intermediates (risk of racemization), while Benzyl cleavage occurs on the catalyst surface (neutral).
Troubleshooting & Optimization
Methyl Ester Issues[2][3][5][6][7]
-
Problem: Incomplete hydrolysis.
-
Solution: Switch from LiOH to
(more reactive) or add (perhydrolysis).
-
-
Problem: "Fish-hook" saponification (steric hindrance).
-
Solution: Use
(trimethyltin hydroxide) in dichloroethane at 80°C. This is a neutral, mild alternative for stubborn methyl esters.
-
Benzyl Ester Issues
-
Problem: Reaction stalls (Catalyst Poisoning).
-
Cause: Presence of Sulfur (thiols, thioethers) or basic Amines which bind to Pd.
-
Solution: Add 1.0 equiv of HOAc to protonate amines, or switch to
(Pearlman’s Catalyst) which is more robust.
-
-
Problem: Over-reduction (e.g., reduction of an alkene).
-
Solution: Titrate the catalyst with Quinoline (Lindlar-type conditions) or switch to transfer hydrogenation (Cyclohexadiene + Pd/C).
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[4] Wiley-Interscience.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Toy, P. H. (2014). Reagents for the synthesis of benzyl esters. Encyclopedia of Reagents for Organic Synthesis.
-
Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C. Tetrahedron Letters, 36(20), 3465-3468.
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. JPS5931733A - Preparation of benzyl ester from aromatic carboxylic acid - Google Patents [patents.google.com]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Comparative Guide: Reactivity of Oxolane vs. Piperidine Scaffolds in Synthesis
Executive Summary
The selection between oxolane (tetrahydrofuran, THF) and piperidine (azacyclohexane) scaffolds is a fundamental decision in medicinal chemistry that dictates synthetic strategy and pharmacokinetic outcome. While both are saturated heterocycles used to control spatial orientation in drug molecules, their reactivity profiles are diametrically opposed due to the heteroatom switch (Oxygen vs. Nitrogen).
This guide provides a technical comparison of their synthetic utility, focusing on the stability-reactivity trade-offs during functionalization. Specifically, we analyze the divergence in
Key Technical Takeaways
-
Piperidine is the dominant pharmacophore in FDA-approved drugs but requires nitrogen protection (e.g., N-Boc) to suppress nucleophilicity during skeletal functionalization.
-
Oxolane serves as a neutral, polar spacer but suffers from catastrophic ring fragmentation (retro-[3+2] cycloaddition) during metallation if temperatures exceed -70°C.
-
Metabolic Liability: Piperidines are prone to N-oxidation/dealkylation; Oxolanes are susceptible to
-hydroxylation and lactonization.
Structural & Electronic Fundamentals
Understanding the ground-state electronics is prerequisite to predicting synthetic behavior.
| Feature | Oxolane (THF) | Piperidine | Synthetic Implication |
| Heteroatom | Oxygen (Electronegative, Hard Base) | Nitrogen (Nucleophilic, Basic) | Piperidine requires protection to prevent catalyst poisoning or unwanted N-alkylation. |
| Ring Size | 5-Membered | 6-Membered | Piperidine adopts a stable Chair conformation. Oxolane exists in dynamic Envelope/Twist states. |
| Basicity ( | -2.05 (Oxonium ion) | 11.22 (Ammonium ion) | Piperidine is a strong base; Oxolane is a weak Lewis base. |
| Bond Angles | C-O-C ~105° | C-N-C ~110° | Oxolane has higher torsional strain, increasing ring-opening susceptibility. |
| Dipole Moment | 1.75 D | 1.19 D | Oxolane is a superior coordinating ligand for Li+, affecting aggregation states. |
Reactivity Profile: The -Lithiation Divergence
The most critical synthetic difference lies in the stability of their
The Piperidine "Dipole Stabilization"
N-Boc-piperidine undergoes
-
Protocol:
-BuLi / TMEDA / -78°C. -
Stability: The lithiated species is thermodynamically stable at low temperatures for hours, allowing trapping with diverse electrophiles [1].
-
Limitation: Steric hindrance of the Boc group can slow down rotation, sometimes requiring warmer temperatures (-50°C) to achieve lithiation, though this risks side reactions [2].
The Oxolane "Fragmentation Trap"
-Lithiation of oxolane is kinetically fast but thermodynamically perilous. Unlike piperidine, the lithiated oxolane lacks a built-in stabilizing group (unless an external directing group is added).-
Failure Mode: Upon warming above -70°C,
-lithio-oxolane undergoes a retro-[3+2] cycloaddition , fragmenting into ethylene gas and the lithium enolate of acetaldehyde [3]. This reaction is irreversible and destroys the scaffold.
Visualization: The Lithiation Stability Cliff
Figure 1: Divergent pathways of
C-H Activation & Radical Functionalization
Modern photoredox and transition-metal catalysis have opened new routes that avoid the basicity of organolithiums.
Minisci-Type Reactions (Piperidine)
Piperidines are excellent substrates for radical alkylation, but they must be protonated or protected to prevent oxidation of the amine to an aminium radical cation.
-
Mechanism: Nucleophilic radical attack on protonated heteroaromatics.
-
Selectivity: Favors the
-position due to stabilization of the radical by the adjacent nitrogen lone pair (captodative effect) [4].
Hydrogen Atom Transfer (Oxolane)
Oxolane is a classic H-atom donor. In the presence of radical initiators (e.g., peroxides, photocatalysts), the
-
Mechanism: HAT abstraction followed by radical trapping.
-
Selectivity: Exclusively
-selective. -
Risk: Over-oxidation to the lactone (2-oxotetrahydrofuran) is a major competing pathway during oxidative C-H activation attempts [5].
Experimental Protocols
The following protocols validate the reactivity differences described above. These are designed for a "head-to-head" comparison of
Protocol A: -Arylation of N-Boc-Piperidine (Robust)
Objective: Introduce a phenyl group at the C2 position.
-
Preparation: Charge a flame-dried flask with N-Boc-piperidine (1.0 equiv) and anhydrous diethyl ether (0.2 M).
-
Add Additive: Add TMEDA (1.2 equiv) to deaggregate the lithium species.
-
Lithiation: Cool to -78°C . Dropwise add
-BuLi (1.2 equiv). Stir for 4 hours at -78°C.-
Note: The long stir time is required due to the steric bulk of the Boc group.
-
-
Transmetallation (Optional but recommended): Add ZnCl
(1.0 M in THF) to form the organozinc intermediate if coupling with aryl halides. -
Trapping: Add electrophile (e.g., Iodobenzene + Pd catalyst) or warm to RT for simple alkylations.
-
Result: High yield of 2-substituted piperidine.
Protocol B: -Arylation of Oxolane (High Risk)
Objective: Introduce a phenyl group at the C2 position.
-
Preparation: Charge flask with Oxolane (THF) which acts as both substrate and solvent, or use THF (1.0 equiv) in Et
O. -
Lithiation: Cool to -78°C (Strictly) . Add
-BuLi (1.1 equiv). -
Timing: Stir for maximum 15-30 minutes .
-
Critical Warning: Do NOT allow temperature to rise. Do NOT stir for prolonged periods.
-
-
Trapping: Add electrophile immediately at -78°C.
-
Quench: Quench at low temperature.
-
Result: Variable yield. If the flask warms even slightly during addition, ethylene gas evolution will be observed, indicating scaffold loss.
Oxidative Stability & Metabolic Fate[1]
In drug development, the scaffold's behavior in vivo (metabolism) mirrors its behavior ex vivo (synthesis).
| Scaffold | Primary Oxidative Pathway | Metabolic Product | Toxicity/Liability |
| Piperidine | N-Oxidation (FMO enzymes) | Piperidine-N-oxide | Generally non-toxic; can be reduced back to parent. |
| Piperidine | Ring opening | Can lead to reactive metabolites (iminium ions). | |
| Oxolane | Lactones can be alkylating agents (Michael acceptors). | ||
| Oxolane | Ring Opening | 4-Hydroxybutanoic acid | GHB activity (CNS depressant risk). |
Visualization: Metabolic/Oxidative Pathways
Figure 2: Comparative oxidative pathways. Piperidine tends toward N-oxide formation, while Oxolane risks peroxide formation (storage) or lactonization (metabolism).
References
-
Beak, P., & Lee, W. K. (1993).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. The Journal of Organic Chemistry, 58(5), 1109–1117. Link -
Beng, T. K., & Gawley, R. E. (2010). Application of the Catalytic Asymmetric Lithiation of N-Boc-Piperidine to the Synthesis of Piperidine Alkaloids. Organic Letters, 12(21), 4936–4939. Link
-
Clayden, J., & Yasin, S. A. (2002). Pathways for Decomposition of THF by Organolithiums: The Role of HMPA. New Journal of Chemistry, 26, 191-192. Link
-
Duncton, M. A. (2011). Minisci Reactions: Versatile C–H Functionalization for Medicinal Chemistry. MedChemComm, 2(12), 1135-1161. Link
-
Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link
A Comparative Guide to the Biological Activity of Benzyl Oxolane-3-carboxylate Analogues: A Synthetic Perspective
Introduction: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily synthesized and systematically modified is perpetual. The benzyl oxolane-3-carboxylate structure represents an intriguing, yet underexplored, chemical entity. It marries a flexible, five-membered saturated oxygen heterocycle (the oxolane or tetrahydrofuran ring) with an aromatic benzyl ester moiety. This combination of a polar heterocyclic core and a lipophilic, modifiable aromatic group presents a compelling starting point for the design of new therapeutic agents.
While a dedicated body of literature on the biological activities of benzyl oxolane-3-carboxylate analogues is sparse, a comparative analysis of its constituent parts—the oxolane ring and benzyl-containing compounds—provides a strong rationale for its investigation. The oxolane ring is a well-established "privileged scaffold," appearing in numerous natural products and approved drugs with a wide array of biological functions[1]. Similarly, the benzyl group is a common feature in many pharmacologically active molecules, contributing to target binding and influencing physicochemical properties[2][3].
This guide will, therefore, take a synthetic and comparative approach. We will first deconstruct the core molecule to understand the known biological relevance of its components. We will then synthesize this information to hypothesize potential activities for benzyl oxolane-3-carboxylate analogues and propose a framework for their systematic evaluation. This guide is intended for researchers in drug discovery, providing both a theoretical foundation and practical experimental guidance for exploring this promising class of compounds.
The Oxolane (Tetrahydrofuran) Core: A Versatile Heterocyclic Motif
The tetrahydrofuran (THF) ring is a common structural motif in a vast number of biologically active compounds, prized for its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability compared to more lipophilic carbocyclic rings[4]. Its ability to act as a hydrogen bond acceptor via the ring oxygen allows it to form crucial interactions with biological targets[5].
Marine organisms, in particular, are a rich source of complex natural products containing the THF moiety, which exhibit potent anticancer, antibiotic, and amoebicidal activities[1]. In the realm of synthetic drugs, the THF scaffold is a cornerstone of several highly successful therapeutics. For instance, sophisticated bis-tetrahydrofuran ligands are integral to the efficacy of potent HIV protease inhibitors like Darunavir, where the oxygen atoms form critical hydrogen bonds within the enzyme's active site[5].
Furthermore, simpler substituted tetrahydrofurans have demonstrated notable antimicrobial properties. Studies on functionalized 2,5-dihydrofurans have revealed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria[6]. However, it is crucial to note that the biological activity is highly dependent on the substitution pattern. For example, in the development of the neonicotinoid insecticide dinotefuran, which features a tetrahydro-3-furylmethyl group, it was found that substitutions directly on the 3-position of the THF ring led to a loss of activity, whereas substitutions at other positions were better tolerated[7]. This underscores the importance of systematic derivatization to probe structure-activity relationships (SAR).
The Benzyl Moiety: More Than a Simple Protecting Group
The benzyl group is frequently employed in organic synthesis as a protecting group, but its role in medicinal chemistry is far more profound. The incorporation of a benzyl group can influence a molecule's lipophilicity, aromatic interactions (such as π-π stacking), and overall conformation, thereby modulating its pharmacological profile.
Hypothesized Biological Activities and Structure-Activity Relationships (SAR)
Based on the established bioactivities of its constituent parts, we can hypothesize that benzyl oxolane-3-carboxylate analogues are promising candidates for screening in several therapeutic areas:
-
Anticancer Activity: Given the antiproliferative and antimetastatic effects observed in various benzyl-containing compounds, this is a primary area of interest[2][3].
-
Antimicrobial Activity: The prevalence of antimicrobial activity in diverse heterocyclic compounds, including some tetrahydrofuran derivatives, suggests potential antibacterial or antifungal applications[6][8].
-
Antiviral Activity: The critical role of the THF scaffold in HIV protease inhibitors points to a potential, albeit more speculative, application in virology[5].
A systematic exploration of the SAR for this class of compounds would be essential. The logical workflow for such a study is depicted below.
Caption: A general workflow for the synthesis and evaluation of novel benzyl oxolane-3-carboxylate analogues.
Key questions to address in an SAR study would include:
-
Benzyl Ring Substitution: How do electron-donating versus electron-withdrawing groups on the phenyl ring affect potency and selectivity?
-
Oxolane Ring Substitution: As suggested by prior research, are substitutions on the oxolane ring tolerated, and do they alter the activity profile[7]?
-
Stereochemistry: The oxolane-3-carboxylate core contains a chiral center. How does the stereochemistry influence biological activity?
Comparative Biological Data of Related Scaffolds
To provide context for the potential efficacy of benzyl oxolane-3-carboxylate analogues, the following table summarizes reported biological activities for compounds containing either the tetrahydrofuran or benzyl motif.
| Compound Class/Example | Core Scaffold | Biological Activity | Reported Metric (Example) | Reference(s) |
| Tris-THF HIV Protease Inhibitor | Tris-Tetrahydrofuran | Antiviral (Anti-HIV) | IC50 vs. DRV-resistant HIV | [5] |
| Substituted 2,5-Dihydrofurans | Dihydrofuran | Antibacterial | MIC against S. aureus | [6] |
| 5-Benzyl juglone | Benzyl-Naphthoquinone | Anticancer | IC50 = 12.27 µM (HCT-15 cells) | [3] |
| 3-O-Benzyl Estrone Analogues | Benzyl-Steroid | Antimetastatic | Significant migration inhibition at 1.5 µM | [2] |
| Phenylfuranylnicotinamidines | Phenyl-Furan | Antibacterial | MIC = 10-20 µM | [9] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below is a detailed methodology for an initial in vitro cytotoxicity screen, a crucial first step in evaluating potential anticancer activity.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration of a test compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC50). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Causality and Self-Validation:
-
Cell Line Choice: The choice of cell lines (e.g., HCT-15 for colorectal cancer, MCF-7 for breast cancer) should be based on the therapeutic hypothesis. Including a non-cancerous cell line (e.g., MCF-10A) is critical for assessing selectivity[3].
-
Controls: The inclusion of a vehicle control (e.g., DMSO) accounts for any effects of the solvent, while a positive control (a known cytotoxic drug like Doxorubicin) validates the assay's sensitivity.
-
Replicates: Performing the assay in triplicate (or higher) for each concentration ensures statistical robustness.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cells to ~80% confluency in appropriate growth medium.
-
Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well microtiter plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control, or positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: A step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The benzyl oxolane-3-carboxylate scaffold represents a fertile ground for the discovery of novel bioactive compounds. While direct experimental data on its analogues is limited, a comprehensive analysis of related structures strongly suggests potential for anticancer and antimicrobial activities. The true value of this scaffold lies in its synthetic tractability, which allows for systematic modifications to probe structure-activity relationships thoroughly.
Future research should focus on the parallel synthesis of a diverse library of analogues with variations in the benzyl and oxolane rings. High-throughput screening against a panel of cancer cell lines and microbial strains would provide the initial "hit" compounds. Subsequent lead optimization, guided by the SAR data and computational modeling, could refine the potency, selectivity, and pharmacokinetic properties of these initial hits, potentially yielding novel candidates for preclinical development.
References
- Wakita, T., et al. (2003). Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Tetrahydro-3-furylmethyl Part. Pest Management Science.
-
Mernyák, E., et al. (2023). Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. PMC. Available at: [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Available at: [Link]
-
Khan, I., et al. (2023). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. PMC. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Available at: [Link]
-
Hayrapetyan, S. L., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF NEW 2-N-SUBSTITUTED 2,5-DIHYDROFURANS. Proceedings of the YSU B: Chemical and Biological Sciences. Available at: [Link]
-
Meher, D. K., et al. (2020). Synthesis, Evaluation and Pharmacological action of Oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Tighadouini, S., et al. (2016). Synthesis, crystal structure, DFT and antibacterial activity studies of (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline. ResearchGate. Available at: [Link]
-
Madcharo, S., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Available at: [Link]
-
Yakan, H., et al. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, quantum chemical calculations, anticancer activity and molecular docking studies. National Institutes of Health. Available at: [Link]
- Bartokova, L., et al. (2023).
-
Liu, Q., et al. (2022). Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin. ResearchGate. Available at: [Link]
-
Antoszczak, M., et al. (2019). Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. ResearchGate. Available at: [Link]
-
George, M., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. IJPPR. Available at: [Link]
-
de la Cruz, M., et al. (2019). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC. Available at: [Link]
-
Zhang, Y., et al. (2022). Heptafluoroisopropylthiolation of benzyl halides. ScienceDirect. Available at: [Link]
-
Zhang, X., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. PubMed. Available at: [Link]
-
Abdel-Gawad, H., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PubMed. Available at: [Link]
-
Cole, D. C., et al. (2021). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. Available at: [Link]
-
Ghiulai, R. M., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. Available at: [Link]
-
Di Sabato, T., et al. (2024). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Publications. Available at: [Link]
Sources
- 1. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF NEW 2-N-SUBSTITUTED 2,5-DIHYDROFURANS | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
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- 8. Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Routes to Benzyl Oxolane-3-carboxylate
[1]
Executive Summary & Strategic Context
Benzyl oxolane-3-carboxylate (Benzyl tetrahydrofuran-3-carboxylate) is a critical heterocyclic building block, increasingly utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and complex pharmaceutical intermediates.[1] While the tetrahydrofuran (oxolane) ring provides essential physicochemical properties (solubility, metabolic stability), the benzyl ester serves as a versatile protecting group or a lipophilic handle that can be cleaved via hydrogenolysis under neutral conditions.[1]
This guide moves beyond standard textbook definitions to evaluate three distinct synthetic pathways. We prioritize process reliability , impurity profiles , and scalability . The "Standard" Fischer esterification, while common, often presents purification challenges due to the high boiling point of benzyl alcohol. Therefore, we present the Nucleophilic Carboxylate Alkylation as a superior alternative for small-to-mid-scale synthesis, offering milder conditions and easier workup.[1]
Pathway Analysis & Mechanistic Insight
Route A: Nucleophilic Carboxylate Alkylation (Recommended for Lab Scale)
Mechanism:
-
Key Advantage: Stoichiometric control.[1] You do not need a large excess of benzyl alcohol, significantly simplifying purification.[1]
-
Causality: The use of a polar aprotic solvent (DMF) solvates the cation (
or ), leaving the carboxylate anion "naked" and highly reactive, thereby accelerating the attack.
Route B: Acid-Catalyzed Fischer Esterification (Standard Scale-Up)
Mechanism: Addition-Elimination (Equilibrium)
The classical approach involves reacting the carboxylic acid with excess benzyl alcohol in the presence of a Brønsted acid catalyst (e.g.,
-
Key Challenge: The reaction is an equilibrium process (
). To drive conversion, water must be removed (Dean-Stark or molecular sieves).[1] -
Process Note: Benzyl alcohol (b.p. 205°C) is difficult to remove via rotary evaporation.[1] This route is preferred only when fractional distillation is viable for purification.[1]
Route C: Steglich Esterification (Mild/Sensitive Substrates)
Mechanism: Carbodiimide Coupling Uses DCC or EDC to activate the carboxylic acid, forming an O-acylisourea intermediate that is attacked by the alcohol.[1]
-
Key Advantage: Occurs at room temperature; ideal if the oxolane ring contains sensitive stereocenters prone to epimerization.
-
Key Disadvantage: Formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely from the oily ester product.[1]
Comparative Data Analysis
The following table summarizes experimental performance metrics based on optimized protocols.
| Metric | Route A: Alkylation (Recommended) | Route B: Fischer (Standard) | Route C: Steglich (Mild) |
| Precursors | Acid + Benzyl Bromide | Acid + Benzyl Alcohol | Acid + BnOH + DCC |
| Typical Yield | 92 - 96% | 80 - 85% | 85 - 90% |
| Atom Economy | Moderate (Bromide waste) | High (Water waste) | Low (Urea waste) |
| Purification | Simple Extraction/Filtration | Distillation/Chromatography | Filtration + Chromatography |
| Reaction Temp | 25°C - 60°C | 110°C (Reflux) | 0°C - 25°C |
| Scalability | Good (up to kg) | Excellent (Multi-kg) | Poor (Reagent cost/Waste) |
| Key Impurity | Benzyl bromide (trace) | Residual Benzyl alcohol | Dicyclohexylurea |
Detailed Experimental Protocols
Protocol A: Nucleophilic Carboxylate Alkylation (Best for Purity)
Reagents:
-
Tetrahydrofuran-3-carboxylic acid (1.0 equiv)[1]
-
Benzyl bromide (1.05 equiv)[1]
-
Potassium Carbonate (
) (1.5 equiv)[1] -
Solvent: DMF (Dimethylformamide) or Acetone (0.5 M concentration)[1]
Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrofuran-3-carboxylic acid (10 g, 86 mmol) in anhydrous DMF (170 mL).
-
Deprotonation: Add solid
(17.8 g, 129 mmol) in portions. Stir at room temperature for 30 minutes. Observation: Slight effervescence may occur.[1] -
Alkylation: Add benzyl bromide (10.7 mL, 90 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at ambient temperature for 4–6 hours. (Note: Heating to 50°C accelerates the reaction to <1 hour).[1]
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The acid spot (
) should disappear, replaced by the ester ( ).[1] -
Workup: Pour the reaction mixture into ice-cold water (500 mL) to dissolve inorganic salts. Extract with Ethyl Acetate (
mL).[1] -
Washing: Wash combined organics with saturated
(to remove trace acid), water, and brine.[1] Dry over .[1][2][3] -
Isolation: Concentrate in vacuo. The residue is typically a clear, colorless oil of high purity (>95%). If necessary, purify via short-path silica plug.[1]
Protocol B: Azeotropic Fischer Esterification (Best for Cost)[1]
Reagents:
-
Tetrahydrofuran-3-carboxylic acid (1.0 equiv)[1]
-
Benzyl alcohol (3.0 equiv)[1]
-
-Toluenesulfonic acid monohydrate (
-TsOH) (0.05 equiv)[1] -
Solvent: Toluene (0.3 M)[1]
Workflow:
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add acid (10 g), benzyl alcohol (27 mL),
-TsOH (0.8 g), and toluene (300 mL). -
Reflux: Heat to vigorous reflux (bath temp ~130°C). Water will separate in the trap. Continue until water evolution ceases (approx. 4–8 hours).[1]
-
Workup: Cool to room temperature. Wash the toluene layer with saturated
(2x) and brine.[1] -
Purification (Critical): Concentrate the organic layer.[1] The residue contains the product and excess benzyl alcohol. Distill off the excess benzyl alcohol under high vacuum (0.1 mmHg) or perform column chromatography (gradient elution) to isolate the ester.
Pathway Visualization
The following diagram illustrates the mechanistic flow and decision logic for selecting the appropriate route.
Caption: Comparative flow of Nucleophilic Alkylation (Route A) vs. Fischer Esterification (Route B), highlighting the divergence in byproduct formation and purification requirements.
References
-
Direct Alkylation of Carboxylic Acids
-
General Fischer Esterification Protocols
-
Synthesis of Tetrahydrofuran-3-carboxylic Acid Derivatives
-
Mild Esterification using Benzyl Halides
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. rsc.org [rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
Spectroscopic Comparison of cis and trans Isomers of Substituted Oxolanes
Executive Summary: The Stereochemical Challenge
In drug discovery, the oxolane (tetrahydrofuran) ring is a privileged scaffold, serving as the core for nucleoside analogues, polyether antibiotics, and chiral ligands. However, the flexibility of the five-membered ring—undergoing rapid pseudorotation between envelope (
This guide provides a definitive, evidence-based protocol for distinguishing cis and trans isomers of 2,5-disubstituted oxolanes. Unlike rigid cyclohexane systems, oxolane assignments require a synthesis of Nuclear Overhauser Effect (NOE) data,
Theoretical Grounding: Conformational Dynamics
To interpret the spectra, one must understand the dynamic baseline.[1] The oxolane ring is not planar.[1] It puckers to relieve torsional strain, oscillating between:
-
Envelope (
): Four atoms coplanar, one out.[1] -
Twist (
): Three atoms coplanar, two adjacent atoms displaced on opposite sides.[1]
Substituents on the ring attempt to adopt "pseudo-equatorial" positions to minimize 1,3-diaxial-like steric clashes.
-
Trans Isomers: Generally more thermodynamically stable as both substituents can often adopt pseudo-equatorial orientations simultaneously.
-
Cis Isomers: Often forced into a conformation where one substituent is pseudo-axial, or the ring distorts significantly, increasing the steric energy and shielding specific nuclei.
Visualization: Conformational Logic Flow
Figure 1: The causal link between ring dynamics, steric pressure, and observable spectral data.[1]
Spectroscopic Comparison: The Three Pillars
Pillar A: C NMR and the -Gauche Effect (The Most Reliable Indicator)[1]
For 2,5-disubstituted oxolanes,
-
Cis-Isomers: The substituents are on the same face. To minimize steric clash, the ring puckers, often bringing the substituent carbons or the ring carbons (
to oxygen) into a gauche relationship with the opposite side of the ring.[1] -
Trans-Isomers: Substituents are anti-periplanar (pseudo-diequatorial), minimizing steric compression.[1]
Diagnostic Rule: In a pair of isomers, the cis isomer typically exhibits upfield shifts (lower
| Nucleus | Cis-Isomer Trend | Trans-Isomer Trend | |
| Ring Carbons (C2/C5) | Shielded (Upfield) | Deshielded (Downfield) | 2.0 – 5.0 ppm |
| Substituent Carbons | Shielded (Upfield) | Deshielded (Downfield) | 1.0 – 3.0 ppm |
| Ring Carbons (C3/C4) | Variable | Variable | Less Diagnostic |
Pillar B: H NMR Coupling Constants ( )
Warning: Do not apply the alkene rule (
-
Observation:
and in oxolanes often fall in the overlapping range of 6.0 – 8.0 Hz .[1] -
Refined Insight: In many 2,5-disubstituted systems, the cis isomer (often meso) displays a slightly larger vicinal coupling constant between the ring proton (H2) and the adjacent methylene protons (H3/H4) compared to the trans isomer, due to the specific envelope conformation populated.[1]
-
Key Takeaway:
values are supportive but insufficient for de novo assignment without computational modeling.
Pillar C: NOE / ROESY Spectroscopy (The "Smoking Gun")[1]
Nuclear Overhauser Effect spectroscopy measures through-space proximity (< 5 Å).[1] This is the definitive method for stereochemical assignment.[1]
-
Cis-Isomer:
-
Trans-Isomer:
-
H2
H5 Correlation: Absent or very weak. -
H2
Substituent (at C5): Strong NOE observed (H2 is on the same face as the substituent at C5).
-
Experimental Protocol: Stereochemical Assignment Workflow
This protocol assumes you have an isolated unknown isomer or a mixture of both.[1]
Step 1: Sample Preparation
-
Solvent: Use
or .[1] Benzene- often provides better resolution for overlapping ring protons due to Anisotropic Induced Shifts (ASIS).[1] -
Concentration: 10–20 mg/mL is sufficient for standard 1D and 2D experiments.[1]
Step 2: Data Acquisition[1]
-
1D
H NMR: Acquire with sufficient scans (ns=16) to resolve splitting patterns.[1] -
1D
C NMR: Acquire decoupled spectrum. -
2D NOESY (or 1D NOE):
-
Mixing Time (
): Set to 500–800 ms for small molecules (MW < 500). -
Relaxation Delay (
): Ensure (typically 3–5 seconds) for quantitative accuracy.
-
Step 3: Analysis Logic
Figure 2: Decision tree for assigning stereochemistry in 2,5-disubstituted oxolanes.
Case Study: 2,5-Dimethyltetrahydrofuran
A direct comparison of literature data for 2,5-dimethyltetrahydrofuran illustrates these principles.
| Parameter | Cis-Isomer (Meso) | Trans-Isomer (Racemic) | Interpretation |
| Symmetry | Both show simplified spectra (equivalence of Me groups).[1] | ||
| 74.6 ppm | 75.4 ppm | Cis is shielded by ~0.8 ppm ( | |
| 21.3 ppm | 21.9 ppm | Cis Methyls are shielded. | |
| Strong H2 | No H2 | Definitive proof of stereochemistry.[1] |
Note: Chemical shifts are solvent dependent (values approx.[1][2] for
References
-
Chertkov, A. V., et al. (2012).[1][3] Synthesis and NMR spectra of tetrahydrofuran-2-
C. Chemistry of Heterocyclic Compounds. Retrieved from [Link] -
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard authoritative text for NOE and coupling constant analysis).
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1][3] (Source for general chemical shift correlation tables).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
